4-(Azetidin-1-yl)piperidine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(azetidin-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6-10(7-1)8-2-4-9-5-3-8;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOMPUZVPDAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864246-02-6 | |
| Record name | 4-(azetidin-1-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unlocking Therapeutic Potential: A Technical Guide to 4-(Azetidin-1-yl)piperidine Analogs as Modulators of Key Biological Targets
Introduction: The 4-(Azetidin-1-yl)piperidine Scaffold - A Privileged Motif in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically successful drugs.[1] Its conformational flexibility and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a diverse range of biological targets. The incorporation of an azetidine moiety at the 4-position of the piperidine ring introduces a unique three-dimensional structural element. This bicyclic system can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing novel vectors for exploring the chemical space of a target's binding pocket. This guide provides an in-depth exploration of potential therapeutic targets for 4-(azetidin-1-yl)piperidine analogs, offering a technical resource for researchers engaged in the design and development of novel therapeutics.
I. Chemokine Receptors: Targeting HIV-1 Entry and Inflammatory Responses
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in immune cell trafficking and have emerged as critical targets for a variety of diseases, most notably HIV-1 infection and inflammatory disorders.
A. C-C Motif Chemokine Receptor 5 (CCR5): A Gateway for HIV-1
Mechanism of Action and Therapeutic Rationale: CCR5 is the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, predominantly CD4+ T lymphocytes.[2][3] The viral envelope glycoprotein gp120 binds to the CD4 receptor, inducing a conformational change that exposes a binding site for CCR5.[2] Subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and viral entry.[2] Antagonists of CCR5 block this interaction, effectively preventing viral entry and replication.[4][5]
The 4-(Azetidin-1-yl)piperidine Scaffold as a CCR5 Antagonist: The piperidine core is a well-established feature in many potent CCR5 antagonists. Structure-activity relationship (SAR) studies on various piperidine-based series have revealed the importance of specific substitution patterns for high-affinity binding. For instance, the replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group has led to the discovery of potent CCR5 antagonists with low to sub-nanomolar activity.[4] The introduction of the rigid and compact azetidine ring at the 4-position of the piperidine can be hypothesized to provide a favorable vector for interaction with the CCR5 binding pocket, potentially enhancing potency and selectivity.
Experimental Workflow for CCR5 Antagonist Evaluation
Caption: Workflow for the preclinical evaluation of novel CCR5 antagonists.
Detailed Protocol: CCR5 Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the CCR5 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing human CCR5 are harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at 1,000 x g to remove nuclei and large debris.
-
The supernatant is then centrifuged at 20,000 x g to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).[6]
-
Protein concentration is determined using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (10-20 µg of protein).
-
Add 50 µL of various concentrations of the test compound (4-(azetidin-1-yl)piperidine analog).
-
Add 50 µL of a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) to initiate the binding reaction.[6]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist (e.g., Maraviroc).
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Biological Data for Piperidine-Based CCR5 Antagonists
| Compound ID | Structure | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (IC50, nM) | Reference |
| Maraviroc | N/A (Positive Control) | 25.43 | N/A | [7] |
| 11f | 1-acetylpiperidin-4-yl derivative | Sub-nanomolar | 0.59 | [4] |
| 16g | piperidine-4-carboxamide derivative | 25.73 | 73.01 | [7] |
| 16i | piperidine-4-carboxamide derivative | 25.53 | 94.10 | [7] |
B. C-X-C Motif Chemokine Receptor 4 (CXCR4): A Key Player in Cancer Metastasis
Mechanism of Action and Therapeutic Rationale: The CXCL12/CXCR4 signaling axis is critically involved in tumor progression, including proliferation, angiogenesis, and metastasis.[8][9] Cancer cells that overexpress CXCR4 can migrate towards gradients of its ligand, CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[10][11] Antagonism of CXCR4 can disrupt this chemotactic process, thereby inhibiting the metastatic spread of cancer cells.[10]
The 4-(Azetidin-1-yl)piperidine Scaffold as a CXCR4 Antagonist: The development of small-molecule CXCR4 antagonists has been an active area of research. The 4-(azetidin-1-yl)piperidine scaffold offers a rigid and defined structure that can be tailored to interact with the CXCR4 binding pocket. The azetidine nitrogen can serve as a hydrogen bond acceptor, while the piperidine ring can be substituted with various groups to optimize hydrophobic and electrostatic interactions.
CXCR4 Signaling Pathway in Cancer Metastasis
Caption: G protein and β-arrestin signaling pathways of the mu-opioid receptor.
Detailed Protocol: [35S]GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes expressing the mu-opioid receptor as described in the CCR5 radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of membrane preparation.
-
Add 50 µL of various concentrations of the test compound (4-(azetidin-1-yl)piperidine analog).
-
Add 50 µL of assay buffer containing GDP (to ensure G proteins are in their inactive state).
-
Initiate the reaction by adding 50 µL of [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. [12]
-
-
Filtration and Counting:
-
Terminate the reaction and process the samples as described in the CCR5 radioligand binding assay protocol.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is calculated.
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal stimulation of [35S]GTPγS binding) and the Emax (maximal effect) are determined by non-linear regression analysis.
-
III. Muscarinic Acetylcholine Receptors: Targeting Cognitive and Autonomic Functions
Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. They are involved in a wide range of physiological processes, and their dysfunction is implicated in various disorders, including Alzheimer's disease, schizophrenia, and overactive bladder. [13][14] Mechanism of Action and Therapeutic Rationale: The M1 muscarinic receptor, which is highly expressed in the hippocampus and cortex, is a key target for improving cognitive function. [14][15]M1 receptors are coupled to Gq/11 proteins, and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. [15][16] The 4-(Azetidin-1-yl)piperidine Scaffold as a Muscarinic Receptor Modulator: The piperidine ring is a common feature in many muscarinic receptor antagonists. The 4-(azetidin-1-yl)piperidine scaffold provides a novel platform for the design of subtype-selective muscarinic receptor modulators. The unique geometry of this scaffold could allow for specific interactions with the orthosteric or allosteric binding sites of the M1 receptor, leading to the development of potent and selective agonists or positive allosteric modulators for the treatment of cognitive deficits.
M1 Muscarinic Receptor Signaling Pathway
Caption: Gq/11-mediated signaling cascade of the M1 muscarinic acetylcholine receptor.
Detailed Protocol: Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates, the downstream products of M1 receptor activation, providing a functional readout of receptor agonism.
-
Cell Labeling:
-
CHO cells stably expressing the human M1 receptor are seeded in a 24-well plate and incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [3H]-myo-inositol.
-
The cells are pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Various concentrations of the test compound (4-(azetidin-1-yl)piperidine analog) are added to the wells.
-
The plates are incubated at 37°C for 60 minutes to allow for receptor stimulation and PI hydrolysis.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of a cold formic acid solution.
-
The total inositol phosphates are separated from the free [3H]-myo-inositol using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The stimulation of PI turnover is expressed as a percentage of the maximal response to a full agonist (e.g., carbachol).
-
The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.
-
Conclusion: A Scaffold with Broad Therapeutic Horizons
The 4-(azetidin-1-yl)piperidine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. Its unique structural features and favorable physicochemical properties make it an attractive starting point for the design of modulators for a wide range of biological targets. This guide has highlighted the potential of 4-(azetidin-1-yl)piperidine analogs to target key chemokine receptors, opioid receptors, and muscarinic acetylcholine receptors, with significant implications for the treatment of HIV-1 infection, cancer, pain, and cognitive disorders. The detailed experimental protocols and workflows provided herein offer a practical resource for researchers to systematically evaluate the therapeutic potential of this exciting class of compounds. Further exploration of the structure-activity relationships of 4-(azetidin-1-yl)piperidine analogs is warranted to unlock their full therapeutic potential.
References
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
-
Collman, R. G. (2003). HIV-1 Env-Chemokine Receptor Interactions in Primary Human Macrophages: Entry and Beyond. TheBodyPro. [Link]
-
Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 14(10), 2547-51. [Link]
-
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-4. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
He, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 129-40. [Link]
-
He, Y., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry, 20(8), 2646-54. [Link]
-
Hurst, D. P., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(8), 2004-8. [Link]
-
Kuhar, M. J., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lane, J. R., et al. (2008). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 327(2), 365-74. [Link]
-
Li, Z., et al. (2012). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-7. [Link]
-
Lim, H. C., et al. (2015). Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. ACS Chemical Biology, 10(8), 1876-85. [Link]
-
Majumdar, S., et al. (2011). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Trends in Pharmacological Sciences, 32(11), 665-71. [Link]
-
Martin, T. J., & Eisenach, J. C. (2001). Opioid Pharmacology. Pain Physician, 4(2), 134-53. [Link]
-
Micallef, I., & Scala, S. (2021). CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment. Frontiers in Oncology, 11, 638515. [Link]
-
Motulsky, H. (1995). Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Nithianantham, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]
-
O'Brien, W. A., & Moore, J. P. (2018). Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. Viruses, 10(8), 419. [Link]
-
Peralta, E. G., et al. (1987). M1 muscarinic receptor signaling in mouse hippocampus and cortex. The Journal of Biological Chemistry, 262(15), 7068-75. [Link]
-
PubChem. (n.d.). SID 381118856 - CXCR4 antagonist 22. National Center for Biotechnology Information. [Link]
-
Rodriguez-Galan, A., et al. (2022). Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Sung, J. J., et al. (2013). CXCR4 Signaling Regulates Metastasis of Chemoresistant Melanoma Cells by a Lymphatic Metastatic Niche. Cancer Research, 73(10), 2963-74. [Link]
-
Tobin, A. B., & Lango, J. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-72. [Link]
-
Wikipedia. (2023). Mu-opioid receptor. [Link]
-
Wikipedia. (2023). SR-17018. [Link]
-
Wikipedia. (2023). Muscarinic acetylcholine receptor M1. [Link]
-
Wold, E. A., & M. E. A. Reith. (2006). M1 muscarinic receptor signaling in mouse hippocampus and cortex. Journal of Neurochemistry, 97(3), 708-18. [Link]
-
Xu, J., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(6), 469-73. [Link]
-
Yang, F., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]
-
Young, P., et al. (2007). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 2(1), 51-60. [Link]
-
Zhang, Y., et al. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 13, 1. [Link]
-
Zhou, Y., et al. (2022). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Frontiers in Pharmacology, 13, 986874. [Link]
-
Zverev, V., et al. (2000). HIV-1 infection through the CCR5 receptor is blocked by receptor dimerization. Proceedings of the National Academy of Sciences, 97(11), 6105-10. [Link]
-
Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 pathway in cancer. Clinical Cancer Research, 16(11), 2927-31. [Link]
-
Zlotnik, A. (2004). Chemokines and cancer. International Journal of Cancer, 112(5), 729-31. [Link]
-
Yasuda, K., et al. (1993). Cloning and functional comparison of kappa and delta opioid receptors from mouse brain. Proceedings of the National Academy of Sciences, 90(14), 6736-40. [Link]
-
Zhang, Y., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. Journal of the American Chemical Society, 140(41), 13204-14. [Link]
-
Zhang, Y., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. ResearchGate. [Link]
-
Thomas, R. L., et al. (2008). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Monash University. [Link]
-
Subramanian, G., et al. (2000). Molecular docking reveals a novel binding site model for fentanyl at the μ-opioid receptor. Journal of Medicinal Chemistry, 43(3), 381-91. [Link]
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. [Link]
-
Bohn, L. M., et al. (2017). A biased μ-opioid receptor agonist with potent antinociception and reduced respiratory depression. Nature, 548(7665), 88-92. [Link]
-
Beltrame, F., et al. (2014). CXCR4/CXCL12 in Non-Small-Cell Lung Cancer Metastasis to the Brain. International Journal of Molecular Sciences, 15(1), 1713-30. [Link]
-
Burford, N. T., & S. C. R. Locus. (1993). Muscarinic acetylcholine receptor activation and desensitization of the phospholipase C signaling pathway. The Journal of Biological Chemistry, 268(8), 5676-85. [Link]
-
Gaspari, S., et al. (2017). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 13, 1. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 16. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Introduction: The Significance of the Azetidinylpiperidine Scaffold
An In-Depth Guide to the Synthesis of 4-(Azetidin-1-yl)piperidine Dihydrochloride
In the landscape of medicinal chemistry and drug development, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 4-(azetidin-1-yl)piperidine scaffold represents a compelling fusion of two such motifs. Azetidines, as strained four-membered nitrogen heterocycles, introduce unique conformational constraints and metabolic stability, often serving as valuable building blocks for complex molecules.[1][2] The piperidine ring is a ubiquitous component in a vast array of pharmaceuticals and natural products, valued for its ability to orient substituents in precise three-dimensional space and engage with biological targets.[3][4]
The synthesis of this compound provides access to a versatile chemical intermediate. The presence of two basic nitrogen atoms allows for differential functionalization and its presentation as a dihydrochloride salt ensures improved solubility and stability, making it an ideal starting point for library synthesis and lead optimization campaigns.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology follows a robust and scalable two-step sequence: (1) reductive amination between N-Boc-4-piperidone and azetidine to form the core C-N bond, and (2) subsequent deprotection of the Boc group and concurrent salt formation. We will delve into the causality behind experimental choices, provide comprehensive characterization data, and outline critical safety considerations.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, beginning with commercially available starting materials. The first stage involves the installation of the azetidine ring onto a protected piperidone core. The second stage removes the protecting group to liberate the secondary amine on the piperidine ring and converts both basic nitrogens to their hydrochloride salts.
Caption: Overall workflow for the two-part synthesis.
Part A: Synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
This initial stage constructs the core structure via reductive amination. This classic C-N bond-forming reaction is highly efficient and proceeds under mild conditions, making it a preferred method in modern organic synthesis.[5][6] The reaction between the ketone (N-Boc-4-piperidone) and the secondary amine (azetidine) first forms an iminium ion intermediate. This electrophilic species is then reduced in situ by a mild hydride source, sodium triacetoxyborohydride, to yield the desired tertiary amine. The choice of sodium triacetoxyborohydride is deliberate; it is less reactive than other hydrides like sodium borohydride, which allows for a one-pot procedure without significant reduction of the starting ketone.
Caption: Simplified mechanism of reductive amination.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-4-piperidone | 79099-07-3 | 199.25 | 10.0 g | 50.2 | 1.0 |
| Azetidine hydrochloride | 36452-32-1 | 93.55 | 5.16 g | 55.2 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.7 mL | 55.2 | 1.1 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 12.8 g | 60.2 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | 100 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~10 g | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol).
-
Reagent Addition: Dissolve the starting material in dichloromethane (200 mL). To this solution, add azetidine hydrochloride (5.16 g, 55.2 mmol).
-
Rationale: Azetidine is often supplied as its hydrochloride salt for improved stability. It must be neutralized in situ to generate the free amine required for the reaction.
-
-
Amine Neutralization: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (7.7 mL, 55.2 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 20 minutes.
-
Rationale: Triethylamine is a common organic base used to neutralize the HCl salt, forming triethylammonium chloride, which is largely inert under these conditions. The low temperature helps to control any exotherm.
-
-
Reductive Amination: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (12.8 g, 60.2 mmol) portion-wise over 15 minutes.
-
Rationale: Portion-wise addition of the reducing agent prevents a rapid, exothermic reaction and allows for better control.
-
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane to afford tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate as a pale yellow oil.
-
Expected Yield: 8.5 - 10.1 g (67-80%).
-
Part B: Synthesis of this compound
The final step involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[7][8] Treatment with a strong acid, such as hydrochloric acid, cleaves the Boc group to form carbon dioxide and tert-butanol. Using an excess of HCl in a non-aqueous solvent like dioxane or diethyl ether ensures that both basic nitrogen atoms (one on the piperidine ring and one on the azetidine ring) are protonated, leading to the precipitation of the desired dihydrochloride salt.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | 219725-67-4 | 240.35 | 8.0 g | 33.3 | 1.0 |
| 4M HCl in 1,4-Dioxane | 7647-01-0 | - | 42 mL | 168 | 5.0 |
| Diethyl ether | 60-29-7 | - | 100 mL | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve the Boc-protected intermediate (8.0 g, 33.3 mmol) in a 250 mL round-bottom flask.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (42 mL, 168 mmol) dropwise.
-
Rationale: A significant excess of HCl is used to ensure complete deprotection and full protonation of both nitrogen centers. The addition is performed at 0 °C to moderate the exothermic reaction.
-
-
Precipitation: Upon addition of the acid, a white precipitate should form. After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature for 3-4 hours.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to remove dioxane and any non-polar impurities.
-
Rationale: The dihydrochloride salt is insoluble in diethyl ether, making it an excellent solvent for washing away residual reagents and byproducts.
-
-
Drying: Dry the resulting white solid under high vacuum for 12 hours to yield pure this compound.
-
Expected Yield: 6.5 - 7.2 g (91-100%).
-
Characterization and Data Analysis
Final product confirmation and purity assessment are critical. The following data are typical for the target compound.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >97% |
| ¹H NMR (400 MHz, D₂O) | δ 4.15-4.05 (m, 2H), 3.85-3.75 (m, 2H), 3.65-3.50 (m, 2H), 3.40-3.20 (m, 2H), 2.65-2.50 (m, 2H), 2.25-2.10 (m, 2H), 1.90-1.75 (m, 2H). Note: Chemical shifts can vary based on solvent and concentration. |
| ¹³C NMR (100 MHz, D₂O) | δ 60.1, 52.5, 48.9, 42.8, 26.5. Note: These are approximate shifts for the free base and will be affected by protonation.[9] |
| MS (ESI+) | Calculated for C₉H₁₈N₂ [M+H]⁺: 155.15; Found: 155.2 |
Safety Precautions and Hazard Management
The synthesis of this compound involves the use of hazardous materials. Adherence to standard laboratory safety protocols is mandatory.
| Chemical | Key Hazards | Handling Precautions |
| Azetidine/Azetidine HCl | Corrosive, toxic, flammable. | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation and skin contact. |
| Triethylamine | Flammable liquid and vapor, corrosive, toxic if inhaled. | Use in a fume hood. Keep away from ignition sources. Wear appropriate PPE. |
| Sodium triacetoxyborohydride | Water-reactive, causes skin and eye irritation. | Handle in a dry environment. Avoid contact with water or moist air. Quench carefully. |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Use only in a fume hood. Avoid inhalation of vapors. |
| 4M HCl in Dioxane | Highly corrosive, causes severe burns. Dioxane is a suspected carcinogen. | Handle with extreme care in a fume hood. Wear acid-resistant gloves and eye protection. |
| Piperidine Derivatives | General toxicity, may be irritants.[10][11][12] | Handle with standard PPE in a fume hood. |
General Safety Guidelines:
-
Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves.
-
All manipulations should be performed within a certified chemical fume hood to prevent exposure to volatile and toxic reagents.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
De la Rosa, S., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]
-
Manimekalai, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
-
Sodano, F., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Alver, O. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Baji, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Fracchiolla, D., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Wuest, M., et al. (2017). Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. ChemistryOpen. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
Li, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
-
Kónya, K., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
PENTA. (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. pentachemicals.eu [pentachemicals.eu]
scale-up synthesis of 4-(Azetidin-1-yl)piperidine derivatives
An Application Guide for the Process Development and Scale-Up Synthesis of 4-(Azetidin-1-yl)piperidine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 4-(Azetidin-1-yl)piperidine Scaffold
The 4-(azetidin-1-yl)piperidine motif is a privileged heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Its unique three-dimensional structure, combining the conformational rigidity of the piperidine ring with the compact, strained azetidine moiety, offers a compelling vector for exploring chemical space in drug discovery. Derivatives of this scaffold are integral components of numerous biologically active molecules, including potent and selective inhibitors of kinases and other key protein targets.[1] For instance, the discovery of AZD5363, a potent Akt kinase inhibitor, highlights the therapeutic potential of this structural class.[1]
However, transitioning from a promising lab-scale synthesis to a robust, safe, and economically viable large-scale process presents a distinct set of challenges. These include managing reaction exotherms, ensuring consistent product quality, and minimizing the environmental impact of the synthesis.[2][3] This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic considerations and practical protocols for the scale-up synthesis of 4-(azetidin-1-yl)piperidine derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of process chemistry.
Part 1: Strategic Synthesis Planning for Scalability
The most common and industrially viable approach to constructing the 4-(azetidin-1-yl)piperidine core involves the reductive amination of a suitable 4-piperidone precursor with azetidine. This convergent strategy is often preferred for its efficiency and atom economy.
Key Synthetic Approach: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry. The reaction proceeds via the formation of an intermediate iminium ion from the condensation of a ketone (N-protected 4-piperidone) and an amine (azetidine), which is then reduced in situ to the desired amine product.
Critical Parameter Analysis for Scale-Up
When scaling this synthesis, several factors must be critically evaluated to ensure a safe, efficient, and reproducible process.
| Parameter | Lab-Scale Choice (Exemplary) | Scale-Up Recommendation | Rationale for Change |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Boc or Cbz (Carboxybenzyl) | Boc is common due to ease of removal with acid. Cbz can be an alternative, removed by hydrogenation, which might be integrated with a reduction step.[4] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Catalytic Hydrogenation (H₂, Pd/C) or Sodium Borohydride (NaBH₄) | STAB is effective but expensive and generates acetate waste. Catalytic hydrogenation is highly atom-economical and clean, though it requires specialized high-pressure equipment.[5][6] NaBH₄ is a cost-effective alternative but requires careful pH control to manage reactivity and hydrogen evolution. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 2-MeTHF, Isopropyl Acetate (IPAc), Ethanol | Halogenated solvents like DCM are often avoided at scale due to environmental and health concerns. Ethereal solvents like 2-MeTHF or esters like IPAc are generally preferred. Alcohols like ethanol can be excellent choices for hydrogenation.[2] |
| Temperature Control | Room Temperature | Jacketed Reactor with precise temperature control (e.g., 0-25°C) | Reductive amination can be exothermic. Lack of adequate heat removal on a large scale can lead to runaway reactions and byproduct formation. Precise temperature control is critical for safety and selectivity. |
| Work-up/Purification | Flash Chromatography | Crystallization, Salt Formation, or Distillation | Chromatography is generally not viable for multi-kilogram scale purification. Developing a robust crystallization protocol for the final product or a key intermediate is essential for achieving high purity efficiently.[5] |
Part 2: Detailed Application Protocols
The following protocols are designed for the synthesis of 1-(piperidin-4-yl)azetidine hydrochloride, a common salt form of the target scaffold. These protocols emphasize safety, efficiency, and scalability.
Protocol 1: Scale-Up Synthesis of tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
This procedure details the direct reductive amination of N-Boc-4-piperidone with azetidine via catalytic hydrogenation.
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with temperature control, pressure monitoring, and mechanical stirring.
-
tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Azetidine (1.2 eq)
-
Palladium on Carbon (5% Pd/C, 50% wet, ~1-2 mol%)
-
Ethanol (EtOH) or Methanol (MeOH) (5-10 volumes)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Inerting: Purge the hydrogenation reactor thoroughly with nitrogen gas to ensure an inert atmosphere.
-
Reagent Charging: To the reactor, charge the N-Boc-4-piperidone (1.0 eq) and the chosen alcohol solvent (5-10 volumes). Begin agitation.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the 5% Pd/C catalyst in a small amount of the reaction solvent. Safety Note: Palladium on carbon can be pyrophoric when dry. Always handle it as a wet paste.
-
Catalyst Charging: Add the catalyst slurry to the reactor.
-
Azetidine Addition: Cool the reactor contents to 10-15°C. Slowly add azetidine (1.2 eq) subsurface while maintaining the internal temperature below 25°C. The formation of the iminium ion is often mildly exothermic.
-
Hydrogenation:
-
Seal the reactor.
-
Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).[5]
-
Heat the reaction mixture to the target temperature (e.g., 25-40°C).
-
Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (e.g., GC-MS, HPLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Safety Note: The filter cake may be pyrophoric. Do not allow it to dry completely and quench it carefully with water.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.
-
Protocol 2: Boc-Deprotection and Salt Formation
This protocol describes the removal of the Boc protecting group and subsequent isolation of the final product as a hydrochloride salt, which often improves stability and handling characteristics.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate (from Protocol 1)
-
Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE)
-
Hydrochloric Acid (HCl) in isopropanol (IPA) or dioxane
Procedure:
-
Dissolution: Charge the crude product from Protocol 1 into the reactor. Add a suitable solvent like IPAc or MTBE (5-10 volumes) and stir until fully dissolved.
-
Cooling: Cool the solution to 0-5°C using a chiller.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 5-6 M HCl in IPA) to the cooled solution. The addition should be controlled to maintain the temperature below 15°C.
-
Precipitation and Crystallization: The hydrochloride salt will begin to precipitate. The evolution of isobutylene and CO₂ gas will be observed.
-
Stir-out: Stir the resulting slurry at 0-5°C for at least 2-4 hours to ensure complete deprotection and crystallization.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold solvent (IPAc or MTBE) to remove any non-salt impurities.
-
Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
Part 3: Self-Validating Systems and In-Process Controls (IPCs)
For a robust and trustworthy scale-up process, rigorous in-process controls are mandatory.
-
Starting Material Identity and Purity: Confirm the purity of N-Boc-4-piperidone and azetidine by GC or NMR before use. Impurities can poison catalysts or lead to side reactions.[5]
-
Reaction Completion (Protocol 1): Monitor the disappearance of the starting material and iminium intermediate by HPLC or GC-MS. The reaction should not be stopped based on time alone; empirical data is key.
-
Deprotection Completion (Protocol 2): Monitor the disappearance of the Boc-protected intermediate by TLC or HPLC.
-
Final Product Purity and Identity: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity (>98% is a typical target for pharmaceutical intermediates). Residual solvent analysis by GC is also crucial.
By implementing these controls, the process becomes self-validating, ensuring that each batch meets the required quality specifications and that any deviations are detected and rectified in real-time. This systematic approach underpins the trustworthiness and reliability of the entire synthetic operation.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Azetidinones (β-Lactams). In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [URL not available]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. [Link]
- Vitaku, E., et al. (2014). Piperidine-containing compounds: a patent review (2010 - 2012). Expert Opinion on Therapeutic Patents, 24(2), 213-229. [URL not available]
-
Xie, G., et al. (2017). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry, 19(12), 2752-2766. [Link]
- O'Brien, P. (2002). The Aza-Michael Reaction: The Use of Enamines and Aza-Enolates. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457. [URL not available]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [URL not available]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [URL not available]
Sources
- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
Application Note: A Comprehensive Orthogonal Approach to the Analytical Characterization of 4-(Azetidin-1-yl)piperidine
Abstract
This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(Azetidin-1-yl)piperidine, a pivotal heterocyclic building block in modern drug discovery. Recognizing its role as a bioisostere for common motifs like piperazine and its increasing use in synthesizing novel chemical entities, rigorous quality control is paramount.[1] We present an orthogonal analytical strategy, combining spectroscopic and chromatographic techniques to unequivocally confirm identity, assess purity, and quantify impurities. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the choice of methods and parameters, in accordance with established regulatory principles.[2][3]
Introduction: The Significance of 4-(Azetidin-1-yl)piperidine
The 4-(Azetidin-1-yl)piperidine scaffold is a valuable saturated bioisostere, offering a unique three-dimensional structure that can significantly influence the physicochemical and pharmacological properties of a parent molecule. Its rigid, strained azetidine ring coupled with the flexible piperidine chair conformation provides a distinct vector for substituent placement compared to more traditional heterocyclic cores.[4] Ensuring the quality of this starting material is a critical first step in any synthetic campaign. A failure to fully characterize the starting material can lead to the introduction of unknown impurities, compromising yields, and confounding biological data. This guide establishes a self-validating system of analysis to ensure product quality.
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's quality. We employ an orthogonal approach, where different techniques with distinct chemical principles are used to analyze the same attributes. This strategy significantly increases the confidence in the analytical results. For instance, a purity assessment by HPLC is corroborated by GC, and the structural identity confirmed by NMR is cross-verified by mass spectrometry.
Sources
- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Incorporation of 4-(Azetidin-1-yl)piperidine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Inhibitor Landscape and the Rise of Complex Scaffolds
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The efficacy and specificity of these inhibitors are profoundly influenced by their molecular architecture. The strategic inclusion of carefully chosen chemical moieties can significantly enhance a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Among the vast array of building blocks available to medicinal chemists, saturated heterocycles are of particular interest due to their ability to introduce three-dimensional complexity and fine-tune physicochemical properties. The 4-(azetidin-1-yl)piperidine scaffold has gained prominence as a valuable component in the design of next-generation kinase inhibitors. This guide provides an in-depth exploration of the application of this unique moiety, with a focus on its role in the synthesis of potent kinase inhibitors, exemplified by a detailed protocol for a key synthetic step in the creation of an Aurora B kinase inhibitor analogue.
The 4-(Azetidin-1-yl)piperidine Moiety: A Privileged Structural Motif
The 4-(azetidin-1-yl)piperidine unit is a bicyclic, non-planar, saturated heterocyclic system. Its utility in drug design stems from a combination of desirable characteristics:
-
Improved Physicochemical Properties: The presence of two basic nitrogen atoms can enhance aqueous solubility at physiological pH, a crucial factor for oral bioavailability. The non-planar structure of the moiety can disrupt crystal packing, which may also contribute to improved solubility.
-
Vectorial Exit Point: In the context of a kinase inhibitor, the piperidine ring can act as a linker to a solvent-exposed region of the ATP-binding pocket. The azetidine ring then provides a vector for further substitution, allowing for the fine-tuning of properties such as cell permeability and metabolic stability without disrupting the core binding interactions of the pharmacophore.
-
Favorable Pharmacokinetics: The piperidine scaffold is a common feature in many approved drugs and is generally associated with good metabolic stability and oral bioavailability[1]. The fused azetidine ring can further modulate these properties.
-
Enhanced Target Engagement: The three-dimensional nature of the 4-(azetidin-1-yl)piperidine moiety can allow for optimal positioning of the inhibitor within the kinase active site, potentially leading to increased potency and selectivity.
Application in Aurora B Kinase Inhibitor Synthesis: A Case Study of an AZD2811 Analogue
Background on Aurora B Kinase
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome condensation, segregation, and cytokinesis[2][3]. Its overexpression is a common feature in a variety of human cancers and is often associated with a poor prognosis[4]. Consequently, the development of selective Aurora B inhibitors is a promising therapeutic strategy. AZD2811 is a potent and selective inhibitor of Aurora B kinase that has undergone clinical investigation[4][5]. A key structural feature of AZD2811 is the 4-(azetidin-1-yl)piperidine moiety.
Retrosynthetic Analysis of an AZD2811 Analogue
A logical retrosynthetic approach to an AZD2811 analogue (a pyrazoloquinazoline-based inhibitor) highlights the key bond formation that incorporates the 4-(azetidin-1-yl)piperidine scaffold. The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction between the 4-(azetidin-1-yl)piperidine and a suitably activated pyrazoloquinazoline core.
Caption: Retrosynthetic analysis of an AZD2811 analogue.
Detailed Synthetic Protocols
The following protocols describe a plausible synthetic route to an AZD2811 analogue, with a focus on the key coupling step.
Protocol 1: Synthesis of the Activated Pyrazoloquinazoline Core
The synthesis of the pyrazoloquinazoline core is a multi-step process that can be adapted from literature procedures for similar kinase inhibitors[6]. A key intermediate is a pyrazoloquinazoline with a suitable leaving group, such as a chlorine atom, at the position for substitution.
Protocol 2: Nucleophilic Aromatic Substitution with 4-(Azetidin-1-yl)piperidine
This protocol details the crucial step of coupling the 4-(azetidin-1-yl)piperidine moiety to the heterocyclic core.
Caption: Key SNAr coupling reaction.
Experimental Procedure:
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated pyrazoloquinazoline core (1.0 eq).
-
Add 4-(azetidin-1-yl)piperidine (1.2 eq).
-
Add a suitable organic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1 M.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to scavenge the acid generated during the reaction.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) monitoring.
-
Maintain the reaction at the elevated temperature for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired kinase inhibitor.
-
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like NMP or DMSO are chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Base: A non-nucleophilic base like DIPEA is used to prevent it from competing with the 4-(azetidin-1-yl)piperidine as a nucleophile.
-
Excess of Nucleophile: A slight excess of 4-(azetidin-1-yl)piperidine is used to drive the reaction to completion.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for AZD2811 analogues is proprietary, general principles can be drawn from the broader kinase inhibitor literature:
| Moiety | Modification | Potential Impact |
| Azetidine Ring | Substitution on the azetidine nitrogen or carbon atoms | Can modulate solubility, metabolic stability, and cell permeability. May also introduce new interactions with the solvent-exposed region of the kinase. |
| Piperidine Ring | Altering the substitution pattern or replacing it with other cyclic amines | Can affect the vector and rigidity of the side chain, influencing potency and selectivity. |
| Linker | Modifying the linker between the piperidine and the core | Can alter the distance and orientation of the azetidinylpiperidine moiety relative to the core, impacting binding affinity. |
Alternative Synthetic Strategies
While SNAr is a common method for installing the 4-(azetidin-1-yl)piperidine moiety, other synthetic strategies could also be employed depending on the specific kinase inhibitor scaffold:
-
Reductive Amination: If the kinase inhibitor core possesses a ketone or aldehyde functionality, 4-(azetidin-1-yl)piperidine could be introduced via reductive amination using a reducing agent such as sodium triacetoxyborohydride.
-
Amide Coupling: If the connection to the core is through an amide bond, standard peptide coupling reagents (e.g., HATU, HOBt) could be used to couple 4-(azetidin-1-yl)piperidine with a carboxylic acid on the inhibitor scaffold.
Conclusion
The 4-(azetidin-1-yl)piperidine scaffold is a valuable building block in the synthesis of modern kinase inhibitors. Its unique structural and physicochemical properties can be leveraged to enhance the overall profile of a drug candidate. The synthetic protocols and strategic considerations outlined in this guide, using an AZD2811 analogue as a case study, provide a framework for the successful incorporation of this important moiety in drug discovery programs targeting kinases. The continued exploration of such complex and strategically designed building blocks will undoubtedly fuel the development of the next generation of targeted therapies.
References
-
Mortlock, A. A., et al. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Journal of Medicinal Chemistry, 50(9), 2213–2224. [Link]
-
Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 8(325), 325ra17. [Link]
-
Yang, J., et al. (2010). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034–2040. [Link]
-
Bavetsias, V., et al. (2016). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 59(5), 1984-2001. [Link]
-
O'Neil, I., et al. (2019). Modeling Dose and Schedule Effects of AZD2811 Nanoparticles Targeting Aurora B Kinase for Treatment of Diffuse Large B-cell Lymphoma. Molecular Cancer Therapeutics, 18(5), 925-936. [Link]
-
Foote, K. M., et al. (2013). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 4051-4055. [Link]
-
Johnson, A. J., et al. (2023). Safety, tolerability, and pharmacokinetics of Aurora kinase B inhibitor AZD2811: a phase 1 dose-finding study in patients with advanced solid tumours. British Journal of Cancer, 128, 1488–1496. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Yu, L., et al. (2015). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3240. [Link]
-
Ashton, S. E., et al. (2015). AZD1152HQPA AccurinTM nanoparticles inhibit growth of diffuse large B-cell lymphomas and small cell lung cancer. Cancer Research, 75(15_Supplement), 3102. [Link]
-
Wilkinson, R. W., et al. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase. Journal of Medicinal Chemistry, 50(9), 2213-2224. [Link]
-
The Academy of Pharmaceutical Sciences. (n.d.). Progressing the Development of AZD2811 Nanoparticles for Intravenous Administration. [Link]
-
2 Minute Medicine. (2016). Nanoparticle delivery of aurora kinase inhibitor may improve tumor treatment. [Link]
-
University of Massachusetts Medical School. (2019). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. [Link]
-
ResearchGate. (2017). (PDF) Optimizing Therapeutic Effect of Aurora B Inhibition in Acute Myeloid Leukemia with AZD2811 Nanoparticles. [Link]
-
ResearchGate. (n.d.). Characteristics of large-scale AZD2811 nanoparticle batches. [Link]
-
Jasińska, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117859. [Link]
Sources
- 1. Safety, tolerability, and pharmacokinetics of Aurora kinase B inhibitor AZD2811: a phase 1 dose-finding study in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 4. Safety, tolerability, and pharmacokinetics of Aurora kinase B inhibitor AZD2811: a phase 1 dose-finding study in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apsgb.co.uk [apsgb.co.uk]
Application Note: Strategic Incorporation of 4-(Azetidin-1-yl)piperidine Dihydrochloride in Solid-Phase Synthesis for Novel Scaffold Development
Abstract
The piperidine motif is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs and therapeutic candidates.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[3][5] This application note provides a detailed technical guide for the strategic use of 4-(Azetidin-1-yl)piperidine dihydrochloride, a versatile and structurally unique building block, in solid-phase synthesis (SPS). We present two robust protocols—reductive amination and amide bond formation—complete with mechanistic insights, step-by-step methodologies, and troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold to accelerate the discovery of novel chemical entities.
Introduction: The Rationale for 4-(Azetidin-1-yl)piperidine in SPS
Solid-phase synthesis has revolutionized the generation of chemical libraries by simplifying purification and enabling high-throughput workflows.[6][7][8] The selection of building blocks is paramount to the success of any SPS campaign. 4-(Azetidin-1-yl)piperidine offers several distinct advantages:
-
Structural Rigidity and Complexity: The fusion of the azetidine and piperidine rings creates a semi-rigid, spiro-like structure that introduces a well-defined three-dimensional architecture into target molecules. This can be critical for optimizing binding affinity and selectivity.
-
Dual Basicity: The molecule contains two basic nitrogen centers with different pKa values, offering opportunities for selective interactions with biological targets such as GPCRs, ion channels, and kinases.
-
Versatile Reactive Handle: The secondary amine on the piperidine ring serves as a reliable nucleophilic handle for a variety of coupling reactions, allowing for its seamless incorporation into growing scaffolds on a solid support.
This document serves as a practical guide to harnessing these features through established solid-phase methodologies.
Physicochemical Properties and Handling
Before its use in synthesis, it is crucial to understand the properties of the building block. As a dihydrochloride salt, the amine is protonated and non-nucleophilic. It requires in situ neutralization to unmask the reactive free base for coupling reactions.
| Property | Value |
| Chemical Formula | C₉H₁₈N₂ · 2HCl |
| Molecular Weight | 227.18 g/mol |
| Appearance | White to off-white solid |
| Key Reactive Site | Piperidine secondary amine (pKa ~10-11) |
| Storage | Store in a cool, dry place away from moisture. |
Causality of Neutralization: The dihydrochloride salt form enhances the shelf-life and handling of the diamine by preventing oxidative degradation. However, for the lone pair of electrons on the piperidine nitrogen to be available for nucleophilic attack on an electrophile (e.g., an activated carboxyl group or an imine), it must be deprotonated. This is typically achieved by adding at least two equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
Protocol I: Reductive Amination on a Resin-Bound Ketone
This protocol details the coupling of 4-(Azetidin-1-yl)piperidine to a ketone-functionalized solid support, a common strategy for generating diverse amine libraries.
Experimental Workflow: Reductive Amination
Caption: Workflow for solid-phase reductive amination.
Materials and Reagents
| Reagent | Purpose |
| Rink Amide Resin (with a ketone linker) | Solid support |
| This compound | Building block |
| N,N-Dimethylformamide (DMF) | Swelling and reaction solvent |
| Dichloromethane (DCM) | Washing solvent |
| Methanol (MeOH) | Washing solvent |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base for neutralization |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reducing agent |
| 2,4,6-Trinitrobenzenesulfonic acid (TNBS) | Test for secondary amines |
| Trifluoroacetic acid (TFA) | Cleavage reagent |
| Triisopropylsilane (TIS) | Cation scavenger |
Step-by-Step Methodology
-
Resin Swelling: Place the resin-bound ketone (1.0 eq, e.g., 100 mg at 0.5 mmol/g) in a solid-phase reaction vessel. Add DMF (10 mL/g of resin) and agitate on a shaker for 1 hour to ensure complete swelling of the polymer beads. Drain the solvent.
-
Building Block Preparation (Free-Basing): In a separate vial, dissolve this compound (4.0 eq) in DMF. Add DIEA (10.0 eq, which is 2.5 eq per HCl salt) and vortex briefly. This solution should be prepared immediately before use.
-
Scientific Insight: An excess of both the amine and the reducing agent is used to drive the reaction to completion, a key principle of solid-phase synthesis.[8] The excess DIEA ensures the complete neutralization of the dihydrochloride and the acidic byproducts of the reaction.
-
-
Reductive Amination Reaction: Add the prepared free base solution to the swollen resin. Agitate for 30 minutes to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (4.0 eq) and agitate the reaction mixture for 16-24 hours at room temperature.
-
Mechanistic Note: NaBH(OAc)₃ is the preferred reducing agent as it is milder than NaCNBH₃ and reduces the intermediate iminium ion much faster than it reduces the initial ketone, minimizing side reactions.
-
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x) to remove all excess reagents and byproducts. Dry the resin under a stream of nitrogen.
-
Reaction Monitoring (TNBS Test): Take a small sample of the resin beads and wash them thoroughly. Perform a TNBS test. A negative test (beads remain colorless or pale yellow) indicates the successful consumption of the resin-bound ketone and coupling of the secondary amine. A positive test (orange/red beads) indicates incomplete reaction, requiring a second coupling.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Expert Tip: TIS is a crucial scavenger that quenches reactive carbocations formed during cleavage, preventing re-attachment to or degradation of the desired product.
-
-
Isolation and Analysis: Collect the cleavage filtrate and precipitate the crude product by adding cold diethyl ether. Centrifuge, decant the ether, and dry the crude solid. Analyze the product for purity and identity using RP-HPLC and LC-MS.
Protocol II: Amide Bond Formation with a Resin-Bound Carboxylic Acid
This protocol outlines the coupling of 4-(Azetidin-1-yl)piperidine to a solid-supported carboxylic acid, a fundamental transformation in the synthesis of peptidomimetics and small molecule libraries.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for solid-phase amide bond formation.
Step-by-Step Methodology
-
Resin Preparation: Start with a resin-bound N-protected amino acid (e.g., Fmoc-Gly-Wang resin). Swell the resin in DMF for 1 hour.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group and reveal the free amine.[9][10] Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Self-Validation: Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of the free primary amine, indicating successful deprotection.
-
-
Carboxylic Acid Activation: In a separate vial, pre-activate the next Fmoc-protected amino acid (4.0 eq) using a coupling agent like HATU (3.9 eq) and a base like DIEA (8.0 eq) in DMF for 5-10 minutes.
-
Expertise: HATU is a highly efficient coupling reagent that minimizes racemization, especially for sterically hindered couplings.[11]
-
-
Coupling of the Carboxylic Acid: Add the activated amino acid solution to the resin and agitate for 2 hours. Wash and repeat the deprotection/coupling cycle until your desired scaffold is built. For the final coupling with the title compound, start with a resin-bound carboxylic acid.
-
Coupling of 4-(Azetidin-1-yl)piperidine: a. Activation: To the resin-bound carboxylic acid, add a solution of HATU (3.9 eq) and DIEA (8.0 eq) in DMF. Agitate for 10 minutes. b. Free-Basing and Coupling: Prepare the free base of this compound (4.0 eq) with DIEA (10.0 eq) in DMF as described in Protocol I. Add this solution to the activated resin. Agitate for 4-6 hours.
-
Washing and Cleavage: Follow steps 4, 6, and 7 from Protocol I. For monitoring, a Kaiser test should be negative (yellow beads), indicating consumption of the free amine on the scaffold.
Representative Data
The following table presents expected results for the synthesis of a model compound via the amide bond formation protocol.
| Parameter | Expected Result |
| Starting Material | Boc-Phe-Wang Resin |
| Coupled Amine | 4-(Azetidin-1-yl)piperidine |
| Cleavage Cocktail | 50% TFA in DCM |
| Crude Purity (HPLC) | >80% |
| Expected Mass (M+H)⁺ | 388.26 g/mol |
| Observed Mass (LC-MS) | 388.3 g/mol |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Insufficient neutralization of the dihydrochloride salt. 2. Steric hindrance. 3. Poor resin swelling. | 1. Ensure at least 2.5 equivalents of base per equivalent of the salt are used. 2. Extend reaction time, increase temperature slightly (to 40°C), or switch to a more potent coupling reagent like COMU. 3. Ensure resin is fully swollen before starting the reaction. |
| Low Purity Post-Cleavage | 1. Incomplete capping of unreacted sites in previous steps. 2. Side reactions during TFA cleavage. | 1. Incorporate an acetic anhydride capping step after each coupling to block unreacted amines.[9] 2. Ensure an effective scavenger (TIS) is used. Consider a milder cleavage for sensitive compounds (e.g., 1-5% TFA in DCM if using a hyper-acid-labile resin). |
| Dihydrochloride salt won't dissolve | Using an inappropriate solvent. | The dihydrochloride salt has good solubility in DMF and DMSO, but poor solubility in less polar solvents like DCM or THF. |
Conclusion
This compound is a high-value building block for solid-phase synthesis, enabling the efficient construction of novel, structurally complex molecules. Its incorporation via reductive amination or amide bond formation is robust and reliable when proper neutralization and activation procedures are followed. By providing access to unique chemical space characterized by a rigid, basic core, this reagent serves as a powerful tool for chemists in the pursuit of new therapeutic agents.
References
-
Martelli, G., Cantelmi, P., Tolomelli, A., & Ferrazzano, L. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]
-
Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Amblard, M., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Bárcena-Verde, O. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Available at: [Link]
-
Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]
-
Smith, L., et al. (2022). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Angewandte Chemie. Available at: [Link]
-
Donhoe, T. J., et al. (2014). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
G. B. M. L. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]
-
Liu, G., et al. (2010). Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Journal of Medicinal Chemistry. Available at: [Link]
-
Das, U., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]
-
Chung, B. K. W., et al. (2017). Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides. Nature Protocols. Available at: [Link]
-
Niu, D., et al. (2019). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Angewandte Chemie. Available at: [Link]
-
Isenegger, P. G., & Reymond, J.-L. (2019). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Angewandte Chemie. Available at: [Link]
-
Zhang, X., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Das, U., et al. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]
-
Zinieris, N., et al. (2005). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Combinatorial Chemistry. Available at: [Link]
-
Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Drisko, C. R., et al. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. Available at: [Link]
-
Nury, A. C., et al. (2022). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. Molecules. Available at: [Link]
-
Cichewicz, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
-
Samadi, A., et al. (2011). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. Available at: [Link]
-
Drisko, C. R., et al. (2019). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. Available at: [Link]
-
Reymond Group. (2019). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
Warriner, S. L., et al. (2011). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters. Available at: [Link]
-
Góngora-Benítez, M., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Samadi, A., et al. (2010). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Vasilev, A. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Tulla-Puche, J., et al. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. Molecules. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. peptide.com [peptide.com]
Application Note: Strategies for the Efficient Amide Coupling of 4-(Azetidin-1-yl)piperidine with Carboxylic Acids
Introduction: The Value of the 4-(Azetidin-1-yl)piperidine Scaffold
In contemporary medicinal chemistry, there is a significant drive towards the synthesis of molecules with a high fraction of sp³-hybridized carbons to explore novel chemical space and improve physicochemical properties. The 4-(azetidin-1-yl)piperidine moiety has emerged as a highly valuable structural motif in this context.[1][2] This saturated heterocyclic system combines the conformational rigidity of the piperidine ring with the unique vectoral properties of the strained four-membered azetidine ring.[3][4] Its incorporation into drug candidates can favorably modulate properties such as solubility, metabolic stability, and target engagement.[5][6]
The formation of an amide bond is the most common and reliable method for integrating this amine fragment into lead compounds. However, as a secondary amine, 4-(azetidin-1-yl)piperidine presents specific challenges that necessitate carefully optimized and validated coupling protocols. This guide provides a detailed analysis of several field-proven methods for coupling 4-(azetidin-1-yl)piperidine with a diverse range of carboxylic acids, explaining the mechanistic rationale behind each protocol to empower researchers to make informed decisions for their specific synthetic challenges.
Foundational Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the process universally requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Modern amide synthesis relies on a variety of coupling reagents, which can be broadly categorized:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] To mitigate side reactions and reduce the risk of racemization at adjacent chiral centers, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[8][9] These additives trap the O-acylisourea to form a less reactive but more selective active ester.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents available.[8][10] They react with carboxylic acids to form activated HOAt esters, which react rapidly with amines to form the desired amide with minimal side products and low epimerization rates.[10]
-
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) function similarly to uronium salts, generating HOBt active esters. They are known for their high reactivity and are particularly useful in solid-phase peptide synthesis.[8][10]
-
Anhydrides: Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that serves as a powerful water-soluble dehydrating agent.[11][12] It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine.[13] Its major advantages are the high yields, low epimerization, and the easy removal of byproducts via aqueous workup, making it ideal for large-scale synthesis.[11][12]
A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is almost always required to neutralize the acidic byproducts generated during the reaction and to ensure the amine nucleophile is in its free-base form.
Recommended Coupling Protocols
Three robust protocols are presented below, each with distinct advantages depending on the scale, substrate complexity, and cost considerations of the project.
Protocol 1: HATU-Mediated Coupling (High-Efficiency Standard)
This is the premier choice for challenging substrates, precious materials, or when minimal racemization is critical. HATU is exceptionally fast and efficient due to the formation of a highly reactive OAt ester.[10]
Causality: The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance during the aminolysis step, accelerating the reaction and outcompeting potential side reactions.[10] This makes HATU superior to its HOBt-based analogue, HBTU, for difficult couplings.
Caption: General workflow for amide bond formation.
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.1–0.5 M), add HATU (1.1 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Stir the mixture at room temperature for a 15-minute pre-activation period.
-
Add a solution of 4-(azetidin-1-yl)piperidine (1.2 equiv) in a small amount of DMF.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and saturated brine.[14]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.[15]
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Workhorse)
This classic method is reliable, scalable, and significantly more economical than using uronium salts. The use of water-soluble EDC simplifies purification, as the resulting N,N'-dialkylurea byproduct can be largely removed with an aqueous wash.[9]
Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to intramolecular rearrangement to a stable N-acylurea, a common side product.[9] HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-ester. This active ester is more stable, less prone to side reactions, and efficiently undergoes aminolysis.
Caption: Simplified EDC/HOBt coupling mechanism.
-
Combine the carboxylic acid (1.0 equiv), 4-(azetidin-1-yl)piperidine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1–0.5 M).
-
Add DIPEA (2.5 equiv) to the mixture.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring for completion.
-
Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography.
Protocol 3: T3P®-Mediated Coupling (Robust and Scalable)
T3P® is an excellent reagent for both small-scale and large-scale synthesis. Its key advantage is the formation of water-soluble phosphonic acid byproducts, which are easily removed during workup, often yielding products of high purity without the need for chromatography.[11][12][13]
Causality: T3P® acts as a powerful dehydrating agent, forming a mixed anhydride with the carboxylic acid. This intermediate is highly activated towards nucleophilic attack by the amine. The reaction is clean, high-yielding, and demonstrates very low levels of epimerization, even with sensitive substrates.[12]
-
Dissolve the carboxylic acid (1.0 equiv) and 4-(azetidin-1-yl)piperidine (1.1 equiv) in ethyl acetate or DCM (0.2–0.5 M).
-
Add pyridine (2.5 equiv) or DIPEA (2.5 equiv) and stir for 5 minutes.
-
Add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise to the mixture at room temperature. An exotherm may be observed; for sensitive substrates, addition at 0 °C is recommended.
-
Stir the reaction at room temperature for 1-5 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude product, which is often of high purity.
-
If necessary, perform purification by flash chromatography or recrystallization.
Summary of Protocols and Key Considerations
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |
| Coupling Reagent | HATU | EDC·HCl | Propanephosphonic Acid Anhydride |
| Additive | None required (HOAt is part of HATU) | HOBt (or OxymaPure) | None required |
| Typical Solvent | DMF, DCM | DMF, DCM | Ethyl Acetate, MeCN, DCM |
| Base | DIPEA, TEA | DIPEA, NMM | Pyridine, DIPEA |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Pros | - Highest reactivity & speed- Very low epimerization[8]- Excellent for difficult couplings | - Cost-effective- Well-established- Water-soluble urea byproduct[9] | - Easy, non-chromatographic workup[13]- Low toxicity, scalable[11]- Minimal epimerization[12] |
| Cons | - High cost- Potential for guanidinylation if >1.1 eq. used[16] | - Slower than HATU- Risk of N-acylurea side product[9]- HOBt has explosive properties[9] | - Reagent is moisture sensitive- Can be exothermic |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling agent.2. Steric hindrance from the carboxylic acid.3. Poor solubility of starting materials.4. Amine starting material is protonated (e.g., HCl salt used without enough base). | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).2. Increase reaction temperature to 40-50 °C and/or extend reaction time.3. Change solvent to DMF or NMP.4. Ensure at least 2 equivalents of base are used if starting with an amine salt. |
| Epimerization of Chiral Acid | 1. Reaction temperature is too high.2. Overly strong base or prolonged pre-activation time.3. Absence of a racemization suppressant (like HOBt). | 1. Run the reaction at 0 °C or below.2. Use a hindered base like DIPEA or 2,4,6-collidine. Minimize pre-activation time.3. Always include HOBt or HOAt when using a carbodiimide. T3P is an excellent choice to minimize this issue.[12] |
| Formation of N-Acylurea Byproduct | Use of a carbodiimide (EDC, DCC) without an additive.[9] | Always add 1.0-1.2 equivalents of HOBt, HOAt, or OxymaPure when using EDC or other carbodiimides. |
| Guanidinylation of Amine | Excess HATU or HBTU was used, which can cap the free amine.[16] | Use a maximum of 1.1 equivalents of the uronium reagent relative to the carboxylic acid. Pre-activate the acid with the reagent before adding the amine. |
| Difficult Purification | Byproducts from the coupling agent are co-eluting with the product (e.g., dicyclohexylurea from DCC, HOBt). | 1. For EDC, ensure thorough aqueous washes to remove the water-soluble urea.[9]2. For DCC, filter the reaction mixture before workup to remove the precipitated DCU.3. Use T3P®, as its byproducts are highly water-soluble and easily removed.[13] |
Conclusion
The successful coupling of 4-(azetidin-1-yl)piperidine to carboxylic acids is readily achievable with the appropriate selection of reagents and reaction conditions. For rapid, high-efficiency synthesis of complex molecules, HATU remains the gold standard. For routine, cost-sensitive applications, EDC/HOBt provides a reliable and economical solution. For process development and scale-up where purity and ease of workup are paramount, T3P® offers significant advantages. By understanding the mechanistic underpinnings of these protocols and anticipating potential challenges, researchers can confidently incorporate this valuable scaffold into their drug discovery programs.
References
- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Aapptec Peptides. Coupling Reagents.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). PubMed Central.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2025, October 14). ResearchGate.
- Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (n.d.). PubMed.
- TECHNICAL NOTE. (n.d.). Thermo Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024, April 1). PMC - NIH.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. (n.d.). The Royal Society of Chemistry.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][17]benzothiazine as orally-active adhesion molecule inhibitors. (n.d.). PubMed. Retrieved from
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. acgpubs.org [acgpubs.org]
screening 4-(Azetidin-1-yl)piperidine-based compounds in biological assays
Topic: High-Throughput Screening of 4-(Azetidin-1-yl)piperidine-Based Compounds in Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-(azetidin-1-yl)piperidine scaffold represents a valuable starting point in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to flat, aromatic systems, providing improved physicochemical properties and novel intellectual property space. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic screening of compound libraries built around this privileged scaffold. We eschew a one-size-fits-all template, instead presenting a logical, tiered screening cascade designed for maximal efficiency and data quality. The protocols herein focus on G-Protein Coupled Receptors (GPCRs) as a representative and highly impactful target class, detailing a high-throughput calcium flux assay for primary screening and a confirmatory radioligand binding assay. We emphasize the causal principles behind experimental choices, the inclusion of self-validating controls, and the critical interpretation of data to empower researchers to confidently advance promising hits toward lead optimization.
The 4-(Azetidin-1-yl)piperidine Scaffold: A Primer for Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, appearing in over twenty classes of drugs.[1][2][3] The fusion with a strained azetidine ring creates the 4-(azetidin-1-yl)piperidine moiety, a structure that imparts significant conformational rigidity. This pre-organization can be highly advantageous for molecular recognition, as it reduces the entropic penalty upon binding to a biological target.
Key Attributes:
-
Three-Dimensionality: Moves away from "flatland" chemistry, often leading to higher binding affinity and selectivity.
-
Novelty: Offers opportunities for new chemical space and intellectual property.
-
Versatility: The piperidine nitrogen and other positions on the rings provide multiple vectors for synthetic elaboration, allowing for the creation of diverse chemical libraries.
-
Favorable Physicochemical Properties: The scaffold generally contributes to good solubility and metabolic stability profiles.
Given this versatility, libraries based on this scaffold are unlikely to be selective for a single biological target. Therefore, a robust and adaptable screening strategy is paramount.
Designing an Efficient Screening Cascade
A tiered or cascaded approach is essential for cost-effective and scientifically sound screening.[4] The goal is to rapidly test a large number of compounds in a primary assay and progressively filter them through more complex, lower-throughput assays to confirm activity and eliminate artifacts.[5] Our recommended cascade for a novel 4-(azetidin-1-yl)piperidine library targeting GPCRs is outlined below.
Figure 1: A tiered high-throughput screening cascade for identifying and validating active compounds.
Primary Screening: High-Throughput Calcium Flux Assay
For many GPCRs, particularly those coupling to Gαq/11, ligand binding triggers a signaling cascade that results in the release of intracellular calcium (Ca²⁺) stores.[6] This provides a robust, rapid, and cost-effective readout for a primary high-throughput screen (HTS).
Scientific Principle & Rationale
This assay uses a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4, Fluo-8, or proprietary formulations like the FLIPR Calcium Assay Kits) that is loaded into the cytoplasm of cells expressing the target receptor.[7][8] In its basal state, the dye exhibits low fluorescence. Upon receptor activation and subsequent Ca²⁺ release from the endoplasmic reticulum, the dye binds to the free Ca²⁺, resulting in a dramatic increase in fluorescence intensity. This change is measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Why this choice?
-
Speed & Throughput: The "mix-and-read" format, especially with no-wash dye formulations, is highly amenable to automation and can screen tens of thousands of compounds per day.[7]
-
Functional Readout: It measures a direct physiological response downstream of receptor activation, providing more biologically relevant data than a simple binding assay.
-
Generality: While ideal for Gq-coupled receptors (e.g., Muscarinic M1), it can be adapted for Gi-coupled receptors (e.g., Histamine H3, Chemokine CCR5) by co-expressing a promiscuous G-protein (e.g., Gα16) that redirects the signal through the Gq pathway.[9][10][11]
Figure 2: Workflow for the primary cell-based calcium flux assay.
Detailed Protocol: Screening for Muscarinic M1 Receptor Agonists
This protocol is optimized for a 384-well format using a cell line stably expressing the human Muscarinic Acetylcholine Receptor M1 (M1AChR).[12][13]
Materials:
-
Cell Line: CHO-K1/hM1AChR cells (ATCC or equivalent).
-
Culture Medium: F-12K Medium with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., 400 µg/mL G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, cell culture treated.
-
Reagents: FLIPR Calcium 4 Assay Kit (Molecular Devices) or Fluo-4 AM (Thermo Fisher), Probenecid, HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES.
-
Control Agonist: Carbachol or Acetylcholine.
-
Instrumentation: FLIPR Tetra or equivalent kinetic plate reader.
Procedure:
-
Cell Plating: a. Culture CHO-K1/hM1AChR cells to ~80-90% confluency. b. Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL. c. Dispense 25 µL/well into 384-well plates (~5,000 cells/well). d. Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: a. Prepare the dye loading solution according to the manufacturer's protocol. For the FLIPR Calcium 4 kit, reconstitute the dye component in assay buffer (HBSS + 20 mM HEPES). If using Fluo-4 AM, dissolve in DMSO first, then dilute in buffer containing probenecid (to prevent dye extrusion). b. Remove culture medium from the cell plates. c. Add 25 µL of dye loading solution to each well. d. Incubate for 1 hour at 37°C, protected from light. Causality: This incubation allows the AM ester form of the dye to passively cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.[14]
-
Compound Preparation & Assay Execution: a. Prepare a 3X final concentration compound plate. For a 10 µM final screen, this would be a 30 µM plate in assay buffer. Include columns for vehicle control (e.g., 0.3% DMSO) and a positive control (e.g., EC₈₀ concentration of Carbachol). b. Place both the cell plate and the compound plate into the FLIPR instrument. c. Initiate the reading protocol: establish a stable baseline fluorescence for 10-20 seconds. d. The instrument will automatically add 12.5 µL from the compound plate to the cell plate. e. Continue reading fluorescence kinetically for an additional 120-180 seconds.
-
Data Analysis: a. Calculate the maximum fluorescence response minus the baseline reading for each well. b. Normalize the data: Activity (%) = 100 * (Test_Compound - Negative_Control) / (Positive_Control - Negative_Control). c. Assess assay quality by calculating the Z-prime (Z') factor from the control wells. Trustworthiness: A Z' factor > 0.5 is considered excellent and indicates a robust, screenable assay.[5] d. Define a hit threshold (e.g., >50% activation or >3 standard deviations above the negative control mean).
| Parameter | Recommended Value | Rationale |
| Cell Density | 5,000 - 10,000 cells/well | Ensures a confluent monolayer for a robust signal without overgrowth. |
| Primary Screen Conc. | 10 µM | A standard concentration balancing hit identification against non-specific effects. |
| Dye Loading Time | 60 minutes at 37°C | Sufficient time for de-esterification and trapping of the dye.[14] |
| Positive Control | Carbachol (EC₈₀ conc.) | Provides a robust signal window for calculating Z' and normalizing data. |
| Negative Control | 0.1% DMSO in buffer | Matches the vehicle concentration of the compound library. |
| Z' Factor Target | > 0.5 | Ensures the separation between positive and negative controls is large enough for reliable hit identification.[5] |
Secondary/Confirmatory Assay: Radioligand Binding
A positive result in the calcium assay confirms functional activity but does not prove direct interaction with the target receptor. A radioligand binding assay is the gold standard to confirm that a compound binds directly to the receptor and to determine its affinity (Ki).[15][16]
Scientific Principle & Rationale
This assay measures the ability of a test compound to compete with a known radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) for binding to the receptor in a preparation of cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound.
Why this choice?
-
Direct Evidence: Positively demonstrates that the compound interacts with the receptor's binding site (or an allosteric site that affects it).
-
Quantitative Affinity: Provides a precise measurement of binding affinity (Ki), a critical parameter for Structure-Activity Relationship (SAR) studies.
-
Versatility: Can be used for any receptor for which a suitable radioligand is available, regardless of its signaling pathway.
Detailed Protocol: [³H]-NMS Competition Binding for M1 Receptor
This protocol describes a filtration-based binding assay to determine the affinity of hit compounds for the human M1AChR.
Materials:
-
Membrane Source: Membranes prepared from CHO-K1/hM1AChR cells or commercially available.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: Atropine (10 µM).
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Instrumentation: Liquid scintillation counter (e.g., MicroBeta TriLux).
Procedure:
-
Membrane Preparation: a. Grow cells to high density, harvest, and homogenize in ice-cold lysis buffer. b. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer with a cryoprotectant (e.g., 10% sucrose).[17] c. Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
Assay Setup (96-well plate): a. To each well, add in order:
- 50 µL Assay Buffer
- 50 µL Test Compound (at various concentrations for dose-response) or Control (Buffer for Total Binding; 10 µM Atropine for NSB).
- 50 µL [³H]-NMS (diluted in buffer to a final concentration near its Kd, e.g., 0.5 nM).
- 50 µL Membrane preparation (e.g., 10-20 µg protein/well). b. The final assay volume is 200 µL.
-
Incubation: a. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.
-
Filtration & Washing: a. Rapidly harvest the assay by vacuum filtration through the pre-soaked GF/C filter plate. Causality: The PEI coating reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.[17] b. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Counting & Analysis: a. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in CPM or DPM) using a scintillation counter. b. Data Analysis: i. Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). ii. Plot the percentage of specific binding against the log concentration of the test compound. iii. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value. iv. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of radioligand used and Kd is its dissociation constant.[17]
| Parameter | Recommended Value | Rationale |
| Radioligand Conc. | At or below the Kd | Maximizes sensitivity for detecting competitive binding.[18] |
| Membrane Protein | 10 - 50 µ g/well | Should be optimized to give a specific binding signal that is at least 10x background. |
| NSB Control | 10 µM Atropine | A high concentration of a known ligand to saturate all specific binding sites. |
| Incubation Time | 60-90 min at RT | Determined by association/dissociation kinetics to ensure equilibrium is reached. |
| Filtration | Rapid, with ice-cold washes | Minimizes dissociation of the radioligand from the receptor during washing. |
Conclusion and Forward Look
This application note provides a robust, scientifically-grounded framework for screening 4-(azetidin-1-yl)piperidine-based compound libraries. By initiating with a high-throughput functional assay and confirming hits with a gold-standard binding assay, researchers can efficiently identify and validate compounds that directly interact with their target of interest. The principles and detailed protocols described here for GPCRs can be readily adapted to other target classes, such as ion channels or enzymes, by substituting the appropriate primary and secondary assays. The ultimate goal of this cascade is to generate high-quality, reproducible data that enables confident decision-making in the critical early stages of drug discovery.
References
-
Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the treatment of Obesity and Metabolic Syndrome. (2013). ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Piperidin-4-one: the potential pharmacophore. (2011). PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Tan, Y., et al. (2013). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. PubMed Central. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). LinkedIn. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). PubMed Central. [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2013). National Institutes of Health. [Link]
-
Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists... (2013). PubMed Central. [Link]
-
Radioligand binding methods: practical guide and tips. (2012). PubMed. [Link]
-
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2016). PubMed Central. [Link]
-
Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias... (2023). PubMed. [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers. [Link]
-
FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2022). Oxford Academic. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. (2024). ACS Publications. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2024). Fluidic Sciences. [Link]
-
Muscarinic Acetylcholine Receptor Antibodies. Alomone Labs. [Link]
-
Recent progress in assays for GPCR drug discovery. (2014). Acta Pharmacologica Sinica. [Link]
-
Fluo-8 Calcium Flux Assay. Protocols.io. [Link]
-
H3 and H4 histamine Receptor Antagonist drugs; Their mode of action and Examples. (2024). LinkedIn. [Link]
-
Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. (2021). PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]
-
A review of high-throughput screening approaches for drug discovery. CiteSeerX. [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. (2012). National Institutes of Health. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PubMed Central. [Link]
-
Calcium assays: at the centre of biology. (2020). BMG LABTECH. [Link]
-
Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy. (2019). SciRP.org. [Link]
-
H3 receptor antagonist. Wikipedia. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). PubMed Central. [Link]
-
Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). National Institutes of Health. [Link]
-
Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. (2022). MDPI. [Link]
-
Muscarinic cholinergic receptor (M1R) autoantibody. (2024). RTHM. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7tmantibodies.com [7tmantibodies.com]
- 14. bu.edu [bu.edu]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from the 4-(Azetidin-1-yl)piperidine Scaffold
Introduction: The Imperative for Novel Scaffolds in Antibacterial Research
The escalating crisis of antimicrobial resistance poses a significant threat to global health, rendering conventional treatments ineffective and jeopardizing modern medical procedures. The continuous evolution of resistance mechanisms in pathogenic bacteria necessitates a departure from the modification of existing antibiotic classes toward the discovery of compounds with novel mechanisms of action and chemical structures.[1] Heterocyclic compounds, particularly those containing nitrogen, have historically formed the backbone of many successful therapeutic agents.[2]
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its ability to confer desirable properties like improved solubility and metabolic stability.[2][3] By combining the piperidine core with a strained four-membered azetidine ring, the resulting 4-(Azetidin-1-yl)piperidine scaffold presents a unique conformational rigidity and a vector for chemical diversification. This guide outlines a systematic approach to harness this scaffold for the development of potent and selective antibacterial agents.
Part I: Synthesis and Characterization of 4-(Azetidin-1-yl)piperidine Derivatives
The foundation of any small molecule drug discovery program is a robust and flexible synthetic strategy. The following protocols detail the synthesis of the core scaffold and its subsequent derivatization, a critical step for exploring the structure-activity relationship (SAR).
Workflow for Synthesis and Evaluation
The overall discovery process follows a logical progression from initial synthesis to biological characterization.
Caption: High-level workflow for antibacterial agent development.
Protocol 1: Synthesis of the Core 4-(Azetidin-1-yl)piperidine Scaffold
Principle: This protocol describes a common synthetic route involving reductive amination between a piperidone precursor and azetidine, followed by deprotection. This method is widely used for forming C-N bonds in heterocyclic chemistry.
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 1-Boc-4-piperidone | ≥98% | Sigma-Aldrich |
| Azetidine hydrochloride | ≥98% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Triethylamine (TEA) | ≥99% | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent | Sigma-Aldrich |
| Saturated NaHCO₃ solution | ACS | LabChem |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
| Diethyl ether | ACS | Fisher Scientific |
Procedure:
-
Step 1: Reductive Amination.
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add azetidine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Rationale: STAB is a mild reducing agent suitable for reductive aminations, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 1-Boc-4-(azetidin-1-yl)piperidine.
-
-
Step 2: Boc Deprotection.
-
Dissolve the crude product from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
-
Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a minimal amount of DCM and precipitate the TFA salt of the product by adding cold diethyl ether.
-
Filter the solid and wash with cold ether to yield the 4-(Azetidin-1-yl)piperidine TFA salt. The free base can be obtained by neutralization with a suitable base.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Procedure for Library Derivatization (Amide Coupling Example)
Principle: To explore SAR, the core scaffold is coupled with various carboxylic acids to generate a library of amide derivatives. This is a foundational reaction in medicinal chemistry, often targeting key pharmacophoric features.
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-(Azetidin-1-yl)piperidine | As synthesized | - |
| Substituted Carboxylic Acid (R-COOH) | Varies | Varies |
| HATU (or HBTU/EDC) | Reagent | Chem-Impex |
| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics |
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 4-(Azetidin-1-yl)piperidine (1.2 eq) in DMF. Rationale: Using a slight excess of the amine ensures complete consumption of the more valuable activated acid.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of each derivative using ¹H NMR, LC-MS, and HRMS.
Part II: In Vitro Evaluation of Antibacterial Activity
Once a library of compounds is synthesized, the next critical step is to assess their biological activity. This involves determining their potency against relevant bacterial pathogens and their selectivity over mammalian cells.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This is the gold-standard method for quantifying antibacterial potency.[5] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
| Reagent/Material | Description |
|---|---|
| Bacterial Strains | e.g., S. aureus ATCC 29213, E. coli ATCC 25922 |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Growth medium |
| 96-well microtiter plates | Sterile, clear, flat-bottom |
| Test Compounds | Stock solutions in DMSO |
| Positive Control | e.g., Ciprofloxacin, Vancomycin |
| 0.5 McFarland Standard | For inoculum standardization |
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 40X stock of the test compound in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Self-Validation: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear. The MIC of the positive control antibiotic should fall within its published quality control range.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 4: Minimum Bactericidal Concentration (MBC) Assay
Principle: The MBC assay determines the lowest concentration of an antibacterial agent required to kill a bacterium. It is performed as a follow-up to the MIC assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of colonies surviving compared to the initial inoculum).
Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Principle: To be a viable drug candidate, a compound must be selective for bacterial cells over host cells. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Procedure:
-
Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Solubilize the resulting formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Part III: Mechanism of Action (MoA) Studies
Identifying the molecular target of a novel antibacterial is crucial for lead optimization and understanding potential resistance pathways. For piperidine-containing compounds, particularly those designed as fluoroquinolone analogs, the bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—are primary suspected targets.[7][8][9] These enzymes control DNA topology and are essential for bacterial replication.[10]
Protocol 6: DNA Gyrase Supercoiling Inhibition Assay
Principle: This biochemical assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase. Inhibition is visualized by a change in DNA mobility on an agarose gel.
Materials:
| Reagent/Material | Supplier |
|---|---|
| Purified E. coli DNA Gyrase | Inspiralis |
| Relaxed pBR322 Plasmid DNA | Inspiralis |
| 5X Assay Buffer | Inspiralis |
| ATP Solution | New England Biolabs |
| Agarose | Molecular Biology Grade |
| Ethidium Bromide or SYBR Safe | DNA stain |
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine:
-
5X Assay Buffer
-
ATP solution (to a final concentration of 1 mM)
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
Test compound at various concentrations (or DMSO for control)
-
Purified DNA gyrase enzyme
-
Nuclease-free water to the final volume.
-
-
Controls: Include a "no enzyme" control (shows position of relaxed DNA) and a "no drug" control (shows position of supercoiled DNA). Ciprofloxacin is an excellent positive control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until there is good separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with ethidium bromide or SYBR Safe and visualize it under UV light.
-
Interpretation: An active inhibitor will prevent the conversion of relaxed DNA to the faster-migrating supercoiled form. The IC₅₀ can be determined by quantifying the band intensities at different drug concentrations.
Part IV: Structure-Activity Relationship (SAR) and Data Interpretation
The synthesis and testing of a compound library generate data that must be systematically analyzed to guide the next design cycle. The goal is to identify which structural modifications enhance potency and selectivity while maintaining favorable drug-like properties.
Key Questions for SAR Analysis:
-
How does substitution on the piperidine nitrogen affect activity?
-
What is the effect of different functional groups in the derivatized moiety (e.g., electron-donating vs. electron-withdrawing groups on an aromatic ring)?[11]
-
Is there a correlation between antibacterial potency (MIC) and target inhibition (DNA gyrase IC₅₀)?
-
How do structural changes impact cytotoxicity (mammalian IC₅₀) and the resulting selectivity index (SI = Mammalian IC₅₀ / Bacterial MIC)?
Example Data Summary Table
Below is a hypothetical table summarizing data for a small set of derivatives.
| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | DNA Gyrase IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) |
| AP-01 | Phenyl | 16 | >64 | 25 | >100 | >6.25 |
| AP-02 | 4-Fluorophenyl | 4 | 32 | 8 | >100 | >25 |
| AP-03 | 4-Chlorophenyl | 2 | 16 | 5 | 80 | 40 |
| AP-04 | 2,4-Difluorophenyl | 0.5 | 4 | 1.2 | 60 | 120 |
| AP-05 | Naphthyl | 8 | >64 | 15 | 25 | 3.1 |
| Ciprofloxacin | - (Control) | 0.25 | 0.015 | 0.5 | >100 | >400 |
Interpretation: From this hypothetical data, one could conclude that adding electron-withdrawing fluorine atoms to the phenyl ring (AP-02 to AP-04) improves both Gram-positive and Gram-negative activity, which correlates with enhanced DNA gyrase inhibition. The naphthyl group (AP-05) increases cytotoxicity, leading to a poor selectivity index. Compound AP-04 emerges as the most promising lead for further optimization.
Part V: Conceptual Overview of In Vivo Efficacy Models
While in vitro data is essential, a successful antibiotic must demonstrate efficacy in vivo.[12] After a lead compound with good potency, selectivity, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties is identified, its efficacy is tested in animal models of infection.[13][14][15]
A common model is the murine thigh infection model .
-
Principle: Mice are rendered neutropenic and then infected in the thigh muscle with a specific bacterial load (e.g., S. aureus).
-
Procedure: At a set time post-infection, treatment with the test compound is initiated (e.g., via oral or intravenous administration).
-
Endpoint: After 24 hours of treatment, the mice are euthanized, the thigh muscles are homogenized, and the bacterial burden (CFU/g of tissue) is quantified.
-
Interpretation: An effective compound will cause a significant reduction in the bacterial load compared to the vehicle-treated control group.
Conclusion and Future Directions
The 4-(Azetidin-1-yl)piperidine scaffold represents a promising starting point for the development of novel antibacterial agents. The systematic approach outlined in these application notes—encompassing rational design, efficient synthesis, and a cascade of robust biological assays—provides a clear path from initial concept to a validated preclinical lead. Future work should focus on expanding the chemical diversity of the library, elucidating resistance mechanisms, and performing comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens for potential clinical success.
References
-
Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available from: [Link]
-
Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (Year). Antimicrobial Susceptibility Testing. StatPearls. Available from: [Link]
-
Agrawal, et al. (2024). Structure activity relationship study. ResearchGate. Available from: [Link]
-
In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). PubMed. Available from: [Link]
-
Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. ResearchGate. Available from: [Link]
-
Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. PubMed. Available from: [Link]
-
In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]
-
In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology. Available from: [Link]
-
Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]
-
Preliminary structure-activity relationship of 4a-j. ResearchGate. Available from: [Link]
-
Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. PMC. Available from: [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. PubMed. Available from: [Link]
-
Evaluation of in vitro and in vivo antibacterial activity of novel Cu(II)-steroid complexes. Maynooth University Research Archive Library. Available from: [Link]
-
Novel amino-piperidines as potent antibacterials targeting bacterial type IIA topoisomerases. PubMed. Available from: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available from: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. PMC. Available from: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Centre for Disease Control and Prevention. Available from: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel amino-piperidines as potent antibacterials targeting bacterial type IIA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 13. In vitro and in vivo evaluation of novel ursolic acid derivatives as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Hindered Piperidines
From the Desk of the Senior Application Scientist
Welcome to our dedicated troubleshooting guide for the N-alkylation of sterically hindered piperidines. This challenging transformation is a common bottleneck in the synthesis of complex molecules, particularly in pharmaceutical and materials science. Steric congestion around the nitrogen atom dramatically reduces its nucleophilicity, leading to sluggish reactions, low yields, and undesired side products. This guide is structured as a series of frequently encountered problems, providing not just solutions, but the underlying chemical reasoning to empower you to make informed decisions in your own experiments.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation reaction with a hindered piperidine (e.g., 2,2,6,6-tetramethylpiperidine derivative) is not proceeding or is incredibly slow. What are the first things I should check?
This is the most common issue and stems directly from the steric hindrance that encumbers the nitrogen's lone pair, making it a poor nucleophile. To overcome this high activation energy barrier, you must optimize several factors simultaneously.
-
Causality: The bulky substituents (typically methyl groups) adjacent to the nitrogen atom physically block the trajectory required for the nitrogen's lone pair to attack the electrophilic carbon of the alkylating agent in a standard SN2 reaction. Therefore, more energy is required to achieve the correct transition state geometry.
Initial Troubleshooting Steps:
-
Increase Reaction Temperature: Often, these reactions require significant thermal energy. Refluxing in a high-boiling solvent like DMF, DMSO, or NMP is a common starting point. If thermal heating is insufficient, microwave irradiation is a highly effective alternative. The rapid, uniform heating provided by microwaves can dramatically accelerate sluggish reactions, often turning a multi-day reflux into a reaction of minutes or hours.[1][2]
-
Enhance Electrophile Reactivity: The choice of leaving group on your alkylating agent is critical. The reaction rate is directly proportional to the leaving group's ability to stabilize a negative charge.
-
Reactivity Order: R-I > R-OTf > R-Br > R-OTs >> R-Cl.
-
Practical Tip: If you only have an alkyl bromide or chloride, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide, which can accelerate the overall N-alkylation.[3]
-
-
Minimize Steric Hindrance on the Electrophile: Use the least hindered alkylating agent possible (e.g., methyl or primary alkyl halides). Using secondary or tertiary halides will heavily favor the competing E2 elimination pathway, leading to alkene byproducts.[4]
Q2: I'm observing a significant amount of alkene byproduct, presumably from elimination of my alkyl halide. How can I suppress this side reaction?
This indicates that the E2 elimination pathway is outcompeting the desired SN2 alkylation. This occurs when the piperidine, despite being a poor nucleophile, acts as a base, or when the base you've added to scavenge the acid byproduct is too strong or too small.
-
Mechanism Insight: The SN2 and E2 pathways are in constant competition. High temperatures and strong, sterically unhindered bases favor E2, while highly reactive nucleophiles and unhindered electrophiles favor SN2. With a hindered piperidine, the SN2 rate is inherently slow, giving the E2 pathway a greater opportunity to occur.
Caption: SN2 vs. E2 competition in N-alkylation.
Strategies to Favor SN2 over E2:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. The role of the base is simply to neutralize the H-X acid formed during the reaction.[5] A bulky base cannot easily abstract a proton from the alkyl halide, thus suppressing the E2 pathway.
-
Good Choices: N,N-Diisopropylethylamine (DIPEA or Hünig's base), 2,6-lutidine.
-
Poor Choices (for this problem): Sodium hydride (NaH), potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH). These are very strong and relatively small bases that will readily promote elimination.
-
-
Use a Carbonate Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good compromise.[5] They are strong enough to scavenge the acid but generally not basic enough to cause rampant elimination. Cs₂CO₃ is often superior due to its higher solubility in organic solvents.[2]
-
Re-evaluate the Alkylating Agent: As mentioned, avoid secondary or tertiary halides. If your synthesis allows, use a methyl or primary halide.
Q3: What are the recommended starting conditions for a challenging direct N-alkylation of a hindered piperidine?
For a difficult substrate, it's best to start with forcing conditions that maximize the chances of success. Below is a table summarizing recommended starting points.
| Component | Primary Recommendation | Secondary Choice | Rationale & Comments |
| Piperidine | 1.0 equiv | 1.0 equiv | The limiting reagent. |
| Alkylating Agent | Alkyl Iodide (1.1-1.5 equiv) | Alkyl Bromide (1.1-1.5 equiv) + NaI (0.1 equiv) | Use a slight excess. Iodides are most reactive. The Finkelstein trick works well for bromides.[3] |
| Base | Cs₂CO₃ (2.0-3.0 equiv) | K₂CO₃ (2.0-3.0 equiv) | Cesium carbonate often provides superior results.[2] A non-nucleophilic organic base like DIPEA is also a strong choice.[5] |
| Solvent | DMF or NMP | Acetonitrile (MeCN) | High-boiling polar aprotic solvents are ideal for solvating ions and reaching high temperatures. |
| Conditions | Microwave Irradiation: 120-180 °C, 30-120 min | Conventional Heating: Reflux at solvent boiling point, 12-48 h | Microwave heating is highly recommended for its speed and efficiency in overcoming activation barriers.[1] |
Advanced Strategies: When Direct Alkylation Fails
If you have optimized the direct alkylation and are still facing failure, it is time to change your synthetic strategy. For hindered amines, indirect methods are often more reliable and ultimately more efficient.
Q4: Direct alkylation is not working. What is the most robust alternative method?
Reductive Amination is arguably the most powerful and versatile method for N-alkylation, especially for hindered systems.[6][7] This two-step, one-pot process avoids the use of harsh alkyl halides and the associated elimination side reactions.
-
The Principle: The piperidine first reacts with an aldehyde or ketone to form a sterically hindered iminium ion intermediate. This intermediate is then reduced in situ by a hydride reagent that is selective for the iminium ion over the starting carbonyl compound.
Caption: General workflow for reductive amination.
Detailed Protocol for Reductive Amination:
-
Setup: In a round-bottom flask, dissolve the hindered piperidine (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).
-
Iminium Formation: Add a catalytic amount of acetic acid (AcOH) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the mixture. This reagent is mild and selective for reducing the iminium ion in the presence of the unreacted aldehyde/ketone.[7]
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified by column chromatography.
Q5: Are there other advanced methods I should consider for particularly stubborn cases?
Yes, for certain substrates, particularly when introducing aryl or other complex groups, transition-metal-catalyzed methods are invaluable.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming aryl-nitrogen bonds but has been adapted for alkyl amines as well.[8][9] It is exceptionally reliable for coupling amines with aryl or vinyl halides/triflates. The reaction requires a palladium catalyst, a specialized phosphine ligand, and a base. While optimizing the ligand and conditions can be complex, it is a powerful tool for difficult C-N bond formations.[10]
-
"Borrowing Hydrogen" Catalysis: This is an elegant and green approach that uses alcohols as the alkylating agents, with water as the only byproduct.[11] The reaction is typically catalyzed by ruthenium or iridium complexes. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination-type process with the amine, returning the borrowed hydrogen in the final reduction step.[12]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Defense Technical Information Center. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Retrieved from [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
-
ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
ScienceDirect. (1996). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Retrieved from [Link]
-
ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
Molecules. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Molecules. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
National Institutes of Health. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
IJOER. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
-
S-Innovations. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
Sources
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azetidine-Piperidine Coupling Reactions
Welcome to the technical support center for azetidine-piperidine coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this crucial synthetic transformation. The unique reactivity of the strained azetidine ring presents specific challenges that require careful consideration of reaction parameters to ensure successful and high-yielding coupling with piperidine derivatives.
Introduction: The Challenge of Coupling Strained Rings
The palladium-catalyzed cross-coupling of azetidines with piperidines, most commonly via the Buchwald-Hartwig amination, is a powerful tool for the synthesis of complex nitrogen-containing molecules.[1][2][3] However, the inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) makes it susceptible to side reactions, such as ring-opening, that are not typically observed with less strained cyclic amines.[4] This guide will address the most common side reactions and provide actionable troubleshooting strategies to optimize your azetidine-piperidine coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
Low conversion in an azetidine-piperidine coupling can stem from several factors, often related to catalyst activity and stability.
Possible Causes & Solutions:
-
Inefficient Catalyst Activation: The active Pd(0) species is crucial for initiating the catalytic cycle.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0).
-
Troubleshooting: Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst that readily forms the active species.[6] The choice of phosphine ligand is also critical for catalyst stability and activity.
-
-
Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, leading to a cessation of catalytic turnover.
-
Troubleshooting: The use of bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition. Additionally, ensure that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
-
Steric Hindrance: Significant steric bulk on either the azetidine, piperidine, or the aryl halide can impede the coupling reaction.
-
Troubleshooting: Employing a ligand with a larger bite angle or a more sterically demanding ligand can sometimes overcome steric hindrance by promoting the desired reductive elimination step.
-
Q2: I am observing a significant amount of a ring-opened byproduct derived from my azetidine starting material. How can I prevent this?
Azetidine ring-opening is a common side reaction due to the inherent strain in the four-membered ring.[4] This can occur through various mechanisms, often promoted by the reaction conditions.
Mechanism of Ring-Opening:
The azetidine ring can be opened by nucleophilic attack, particularly under harsh basic or thermal conditions. The choice of base is therefore critical in preventing this side reaction.
Troubleshooting Strategies:
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they can sometimes promote ring-opening of sensitive azetidines.
-
Recommendation: Screen a panel of bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which may be sufficiently basic to facilitate the reaction without promoting ring-opening.
-
-
Temperature Control: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for ring-opening.
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen is highly recommended.
-
-
Protecting Groups: If the azetidine nitrogen is unsubstituted, consider the use of a protecting group to modulate its reactivity and potentially stabilize the ring.
Q3: My mass spectrometry analysis shows a byproduct corresponding to the hydrodehalogenation of my aryl halide. What is causing this and how can I minimize it?
Hydrodehalogenation, the replacement of the halide on the aryl starting material with a hydrogen atom, is a well-documented side reaction in Buchwald-Hartwig aminations.[1]
Mechanism of Hydrodehalogenation:
This side reaction can occur via a competing pathway to the desired C-N bond formation, often involving β-hydride elimination from the palladium-amido intermediate.[1]
Preventative Measures:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Ligands that promote faster reductive elimination will favor the desired product formation.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands, which have been shown to accelerate the C-N bond-forming reductive elimination step.
-
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes suppress hydrodehalogenation.
Q4: I am seeing evidence of piperidine homo-coupling or enamine formation. How can I promote the desired cross-coupling with azetidine?
While less common, side reactions involving the piperidine coupling partner can occur, particularly if it is more nucleophilic or prone to oxidation than the azetidine.
Possible Side Reactions:
-
Enamine Formation: Piperidine can react with ketones or aldehydes present as impurities or formed during the reaction to generate enamines.[7]
-
Competitive N-Arylation: If both the azetidine and piperidine have N-H bonds, competitive arylation can occur. The relative nucleophilicity and steric environment of the two amines will dictate the product distribution.
Troubleshooting Steps:
-
Purification of Reagents: Ensure that all starting materials and solvents are pure and free of carbonyl impurities.
-
Protecting Group Strategy: If competitive N-arylation is an issue, a protecting group strategy may be necessary to differentiate the two amine nucleophiles. For example, protecting the piperidine nitrogen would direct arylation to the azetidine.
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inefficient catalyst activation/decomposition | Use a Pd(0) precatalyst, select a robust phosphine ligand, maintain an inert atmosphere. |
| Azetidine Ring-Opening | Harsh reaction conditions (base, temperature) | Screen weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃); perform a temperature screen to find the optimal balance. |
| Hydrodehalogenation | Competing β-hydride elimination pathway | Employ bulky, electron-rich biarylphosphine ligands to accelerate reductive elimination. |
| Piperidine Side Reactions | Impurities, competitive N-arylation | Purify all reagents and solvents; consider a protecting group strategy if necessary. |
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Competing reaction pathways in azetidine-piperidine coupling.
Experimental Protocols
Protocol 1: General Procedure for Azetidine-Piperidine Buchwald-Hartwig Coupling
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.012-0.06 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the azetidine (1.2 mmol), piperidine (1.2 mmol), and the base (1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Place the vial in a preheated oil bath and stir at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening of Bases to Minimize Azetidine Ring-Opening
-
Set up parallel reactions following the general procedure in Protocol 1.
-
In separate vials, use an equimolar amount of different bases such as NaOtBu, K₃PO₄, Cs₂CO₃, and DBU.
-
Run all reactions at the same temperature and for the same duration.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired product to the ring-opened byproduct.
-
Select the base that provides the highest yield of the desired product with the minimal amount of side product for further optimization.
References
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? In Chem-space.com. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. In RSC Publishing. Retrieved from [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. In ACS Publications. Retrieved from [Link]
-
Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. In PubMed Central. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. In Reddit. Retrieved from [Link]
-
Piperidine. In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Retrieved from [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. In ACS Catalysis. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Purification Challenges of Polar Piperidine Derivatives
Welcome to the technical support center for the purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the methods, ensuring you can troubleshoot effectively and achieve your desired purity.
Section 1: Understanding the Core Challenge - The Amphiphilic Nature of Polar Piperidines
Polar piperidine derivatives present a unique purification challenge due to their amphiphilic nature. They possess a basic nitrogen atom within the piperidine ring, which is prone to strong interactions with acidic stationary phases like silica gel, and polar functional groups that enhance their water solubility. This duality often leads to a series of purification headaches, from peak tailing in normal-phase chromatography to poor retention in reverse-phase chromatography.
This guide will address these issues systematically, providing a logical approach to method development and troubleshooting.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polar piperidine derivative is showing significant peak tailing on silica gel chromatography. What's happening and how can I fix it?
A1: The Cause: Peak tailing of basic compounds like piperidines on silica gel is primarily due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution process, resulting in broad, tailing peaks.
Troubleshooting Strategies:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase. TEA is a volatile base that effectively masks the silanol groups, leading to sharper peaks.[1][2]
-
Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase, which is particularly effective for very basic compounds.[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds as it has fewer acidic sites than silica.[1]
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a solution of TEA or ammonia prior to packing the column.
-
Experimental Protocol: Basic Modifier Screening for Silica Gel Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on three separate TLC plates.
-
Develop each plate in your chosen eluent system (e.g., 95:5 dichloromethane:methanol) with the following modifications:
-
Plate 1: No additive.
-
Plate 2: Add 1% TEA to the eluent.
-
Plate 3: Use 95:5 dichloromethane:(methanol with 2% ammonia).
-
-
Compare the spot shapes. The eluent that provides the most symmetrical spot is the best starting point for your column. An ideal Rf value is around 0.2-0.4 for good separation.
-
-
Column Chromatography:
-
Pack a column with silica gel.
-
Equilibrate the column with the optimized mobile phase from your TLC analysis.
-
Load your sample and elute, collecting fractions.
-
Analyze fractions by TLC to identify those containing your purified product.
-
Q2: My highly polar piperidine derivative isn't retained on a C18 reverse-phase column and elutes in the void volume. What are my options?
A2: The Cause: Highly polar compounds have a strong affinity for the polar mobile phase in reverse-phase chromatography and weak interaction with the non-polar C18 stationary phase. This results in little to no retention.
Troubleshooting Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[4][5][6] It utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent (water or buffer).[4][5][7] Water acts as the strong solvent in HILIC.[4]
-
Ion-Pair Chromatography: For ionizable piperidine derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention on a reverse-phase column. The reagent forms a neutral complex with your charged analyte, increasing its hydrophobicity.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds.[8][9] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[10] Additives can be used to improve peak shape.[11][12]
Data Presentation: Comparison of Chromatographic Techniques for Polar Piperidines
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For |
| Normal-Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) with basic modifier | Adsorption | Moderately polar piperidines |
| Reverse-Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) with acidic modifier | Partitioning | Less polar piperidine derivatives |
| HILIC | Polar (e.g., Silica, Amine, Diol) | High organic with a small amount of aqueous | Partitioning into a water-enriched layer on the stationary phase | Highly polar, water-soluble piperidines |
| Ion-Exchange | Charged (e.g., SCX, SAX) | Aqueous buffer | Electrostatic interactions | Charged piperidine derivatives |
| SFC | Various (Chiral, Achiral) | Supercritical CO2 with polar co-solvent | Partitioning and Adsorption | A wide range of polarities, including chiral separations |
Q3: I'm using an acidic additive like TFA or formic acid in my reverse-phase mobile phase, but my peak shape is still poor. Why?
A3: The Cause: While acidic additives are used to protonate basic analytes and improve peak shape in reverse-phase chromatography, the choice and concentration of the acid are crucial.[1] Trifluoroacetic acid (TFA) can sometimes lead to ion-pairing effects that are difficult to remove from the column and can suppress ionization in mass spectrometry detection.[13] Formic acid is a good alternative that is more MS-friendly.[13] Insufficient acid concentration may not fully protonate your analyte, leading to mixed-mode interactions and peak tailing.
Troubleshooting Strategies:
-
Optimize Additive Concentration: Experiment with different concentrations of your acidic additive (e.g., 0.05%, 0.1%, 0.2% formic acid).
-
Switch to a Different Acid: If TFA is causing issues, switch to formic acid or acetic acid.[13]
-
Use a Buffered Mobile Phase: For precise pH control, use a buffer such as ammonium formate or ammonium acetate.[13] This is especially important for ensuring reproducibility.
Q4: My polar piperidine derivative has low recovery after flash chromatography. Where is my compound going?
A4: The Cause: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase, especially if you are using silica gel without a basic modifier.[1]
-
Compound Instability: Some piperidine derivatives can be unstable on acidic silica gel.[14]
-
Column Overloading: Loading too much crude material can lead to poor separation and loss of product in mixed fractions.[1] A general guideline is a silica-to-crude material ratio of at least 30:1 by weight.[1]
Troubleshooting Strategies:
-
Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any degradation has occurred.
-
Use Modifiers or Alternative Phases: As discussed in Q1, use a basic modifier or switch to a less acidic stationary phase like alumina.
-
Proper Loading: Ensure you are not overloading the column. Dissolve your sample in a minimal amount of solvent for loading.
Section 3: Non-Chromatographic Purification Techniques
Sometimes, the most elegant solution is to avoid chromatography altogether.
Q5: Can I purify my polar piperidine derivative without chromatography?
A5: Yes, several classical techniques can be highly effective:
-
Salt Formation and Recrystallization: If your piperidine derivative is a free base, you can often form a crystalline salt by treating it with an acid (e.g., HCl, H2SO4).[] The resulting salt may have significantly different solubility properties, allowing for purification by recrystallization. The free base can then be regenerated by treatment with a base.
-
Selective Precipitation: In some cases, the piperidine derivative can be selectively precipitated from a solution. For instance, bubbling carbon dioxide through a solution containing piperidine can lead to the formation of a solid piperidine carbonate salt, while other less basic impurities may remain in solution.[1]
-
Distillation: For volatile piperidine derivatives, distillation can be an effective purification method, especially for removing non-volatile impurities.[16] However, be aware of the potential for azeotrope formation with water or other solvents.[16]
Experimental Protocol: Purification via Salt Formation
-
Salt Formation:
-
Dissolve your crude piperidine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in ether) dropwise while stirring.
-
Continue addition until a precipitate forms and no further precipitation is observed.
-
-
Isolation:
-
Collect the solid salt by vacuum filtration.
-
Wash the salt with cold solvent to remove soluble impurities.
-
-
Recrystallization (if necessary):
-
Dissolve the salt in a minimal amount of a hot solvent in which it has high solubility.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
-
Liberation of Free Base:
-
Dissolve the purified salt in water.
-
Add a strong base (e.g., NaOH solution) to deprotonate the piperidinium ion.
-
Extract the free base into an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate to obtain the purified piperidine derivative.
-
Section 4: Visualization of Workflows
Decision-Making Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting a purification method.
Troubleshooting Workflow for Peak Tailing in Normal-Phase Chromatography
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
References
-
HPLC solvents and mobile phase additives. UCL. Available from: [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. Available from: [Link]
-
Method Development With Convergence Chromatography. Waters Corporation. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. Available from: [Link]
-
How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]
-
Preparative SFC Method Development. Waters Corporation. Available from: [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Available from: [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Royal Society of Chemistry. Available from: [Link]
-
PIPERIDINE. Ataman Kimya. Available from: [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Purification [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of 4-(Azetidin-1-yl)piperidine Dihydrochloride
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in synthetic chemistry: the poor solubility of amine salts, specifically 4-(Azetidin-1-yl)piperidine dihydrochloride, in common organic reaction solvents. As a key building block in medicinal chemistry, understanding how to effectively handle this reagent is paramount for successful and reproducible outcomes.[1][2][3] This guide provides in-depth, field-proven answers and protocols to troubleshoot and overcome solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., THF, DCM, Toluene)?
This is the most common issue encountered with this reagent. The root cause lies in its chemical structure: it is a dihydrochloride salt .
-
Causality: The two nitrogen atoms in the molecule—one in the piperidine ring and one in the azetidine ring—are basic.[1] They readily accept protons (H+) from hydrochloric acid to form ammonium chloride salts. This process converts a relatively nonpolar organic molecule into a highly polar, ionic compound. Organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene are largely nonpolar or have low polarity, making them poor solvents for charged, salt-like molecules. The principle of "like dissolves like" governs this behavior; the ionic salt has a much stronger affinity for itself (crystal lattice energy) than for the nonpolar solvent molecules.[4][5]
-
Inherent Properties: While the free base form of 4-(Azetidin-1-yl)piperidine would be soluble in many organic solvents, the dihydrochloride salt is instead moderately soluble in water and polar protic solvents like methanol or ethanol.[1][6]
Q2: What is the general solubility profile of this compound?
While quantitative solubility data is not extensively published, a qualitative profile can be established based on the chemical properties of amine salts. This information is crucial for selecting an appropriate solvent system or strategy.
| Solvent Class | Example Solvents | Expected Solubility of Dihydrochloride Salt | Rationale |
| Water | H₂O | Moderate to High | The ionic salt readily dissolves in the highly polar water. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | These solvents can hydrogen bond and have a high enough dielectric constant to solvate ions to some extent, but less effectively than water. |
| Polar Aprotic | DMSO, DMF | Low to Moderate | These solvents have high dielectric constants and can solvate the cation, but solubility is often still limited. May require heating. |
| Ethereal | THF, Dioxane, Diethyl Ether | Very Low / Insoluble | Low polarity and inability to effectively solvate ions. |
| Chlorinated | DCM, Chloroform | Very Low / Insoluble | Low polarity makes them poor solvents for salts. |
| Hydrocarbon | Toluene, Hexane, Heptane | Insoluble | Very low polarity and inability to overcome the crystal lattice energy of the salt. |
Q3: My reaction requires an aprotic organic solvent. How can I get the reagent to dissolve and react?
Directly using the dihydrochloride salt in a nonpolar organic solvent is rarely successful. The most effective strategy is to convert the salt to its more soluble free base form. This can be done either in situ (in the reaction flask) or as a separate workup step.
Strategy 1: In Situ Neutralization (Free-Basing)
This is the most common and efficient method. It involves adding a base directly to the reaction mixture to neutralize the hydrochloride salt, liberating the soluble free amine to participate in the reaction.
-
Causality & Mechanism: An added base, typically a tertiary amine or an inorganic carbonate, removes the protons from the nitrogen atoms of your reagent. This neutralizes the positive charges, breaking the ionic character of the molecule and yielding the free amine, which is significantly more soluble in organic solvents.[7][8] The base itself is converted into its corresponding salt (e.g., triethylamine becomes triethylammonium chloride), which may precipitate from the reaction mixture.
-
Key Consideration: Since you are starting with a dihydrochloride salt, you must add at least two molar equivalents of a monobasic base to neutralize both HCl molecules. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure complete neutralization.
See Protocol 1 for a detailed step-by-step guide.
Strategy 2: Pre-Extraction of the Free Base
In cases where the neutralizing base or its resulting salt byproduct might interfere with your reaction (e.g., with highly sensitive electrophiles or catalysts), you can first isolate the free amine.
-
Causality & Mechanism: This method involves a classic acid-base liquid-liquid extraction. The dihydrochloride salt is dissolved in an aqueous solution and a strong base (like NaOH or K₂CO₃) is added to raise the pH, forming the free amine. This now-organosoluble free amine is then extracted into an immiscible organic solvent (like DCM or ethyl acetate). The organic layer, containing the free amine, is then dried and used in the subsequent reaction.
See Protocol 2 for a detailed step-by-step guide.
Strategy 3: Phase-Transfer Catalysis (PTC)
For reactions occurring at the interface of two immiscible phases (e.g., an aqueous phase with a dissolved reactant and an organic phase), a phase-transfer catalyst can be employed.
-
Causality & Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the movement of an ion from the aqueous phase into the organic phase.[9][10] In this context, you would set up a biphasic system with your dihydrochloride and an inorganic base (like NaOH) in water, and your other reactant in an organic solvent (like toluene). The PTC forms an ion pair with the deprotonated amine (or another anionic reactant), shuttling it into the organic phase where the reaction can occur.[11][12]
This is a more advanced technique but can be highly effective for specific reaction types, such as alkylations.[9]
Q4: I added two equivalents of triethylamine, but my reaction is sluggish or failing. What's wrong?
This is a common troubleshooting scenario. Here are several factors to investigate:
-
Incomplete Neutralization: Ensure you have added at least two full equivalents of base. Any less, and you will have the monosalt or starting disalt remaining, both of which are poorly soluble.
-
Physical Coating: The salt byproduct of neutralization (e.g., triethylammonium chloride) often precipitates from the solution. This can coat the surface of your unreacted starting material, preventing it from dissolving and reacting, even after the free base is formed.
-
Solution: Increase the stirring rate, gently heat the mixture if the reaction conditions allow, or briefly sonicate the flask to break up aggregates.
-
-
Base Strength: While common, triethylamine (pKa of conjugate acid ~10.7) may not be sufficient in all cases. If your reaction generates an acidic byproduct, the equilibrium may be affected. Consider using a stronger non-nucleophilic base like DBU or an inorganic base like potassium carbonate if compatible with your reaction.
-
Reaction Kinetics: The free amine may be liberated, but the subsequent reaction is simply slow. Monitor the reaction by TLC or LC-MS over a longer period. Consider if a catalyst or higher temperature is needed for the desired transformation itself.
Experimental Protocols & Workflows
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines the logical steps to select the appropriate method for your experiment.
Caption: Workflow for the in situ free-basing protocol.
Protocol 2: Liquid-Liquid Extraction to Isolate the Free Base
This protocol is for isolating the pure, neutral free amine before the reaction.
Materials:
-
This compound
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) or Saturated Potassium Carbonate (K₂CO₃) solution
-
Organic extraction solvent (e.g., DCM or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolve the dihydrochloride salt in a minimal amount of deionized water in a beaker or flask.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice bath. Slowly add 1 M NaOH solution dropwise while swirling until the pH of the aqueous layer is >12 (check with pH paper).
-
Add a volume of the organic extraction solvent (e.g., DCM) to the separatory funnel.
-
Stopper the funnel, invert, and vent. Shake vigorously for 1 minute.
-
Allow the layers to separate and drain the lower organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine all organic extracts and wash them once with brine to remove residual water.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting oil or solid is the free amine, which should be used immediately or stored under an inert atmosphere as free amines can be sensitive to air. [13]
References
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
-
PMC - NIH. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Retrieved from [Link]
-
Reddit. (n.d.). Reaction intermediate being poorly soluble - any workarounds?. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Scribd. (n.d.). Salt Scheme. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]
-
Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Retrieved from [Link]
Sources
- 1. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Piperidin-4-one: the potential pharmacophore [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. phasetransfer.com [phasetransfer.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Azetidine-Containing Compounds
Here is the technical support center with troubleshooting guides and FAQs on strategies to improve the stability of azetidine-containing compounds.
A Senior Application Scientist's Guide for Drug Development Professionals
Welcome to the technical support center for azetidine-containing compounds. Azetidines are prized scaffolds in medicinal chemistry, offering a unique combination of rigidity and three-dimensional character that can lead to improved ligand efficiency and potency.[1] However, the inherent ring strain of this four-membered heterocycle—approximately 25.4 kcal/mol—makes it susceptible to specific degradation pathways not typically observed in larger, more stable rings like pyrrolidines.[2]
This guide is designed to provide you, our fellow researchers, with practical, field-proven insights into diagnosing and resolving common stability issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your compound design and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of the azetidine ring a primary concern?
The reactivity of azetidines is largely driven by their considerable ring strain.[2][3] This strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the ring susceptible to cleavage under certain conditions.[2] This can manifest as poor chemical stability (e.g., in acidic environments like the stomach) or metabolic instability, leading to rapid clearance and reduced in vivo efficacy.[1][4]
Q2: What are the most common degradation pathways for azetidine-containing compounds?
The two primary degradation pathways are:
-
Chemical Degradation: Acid-mediated ring-opening is a significant concern.[1] Protonation of the azetidine nitrogen can activate the ring, making it highly susceptible to nucleophilic attack, which can be either intramolecular (from another functional group within the molecule) or intermolecular.[1]
-
Metabolic Degradation: The strained ring can be a target for metabolic enzymes. This can involve oxidation or ring-opening via reaction with endogenous nucleophiles like glutathione.[1]
Q3: What are the overarching strategies to improve the stability of an azetidine-containing lead compound?
Broadly, strategies fall into two categories:
-
Structural Modification: This involves altering the molecule's chemical structure to intrinsically reduce its lability. Key tactics include modulating the basicity (pKa) of the azetidine nitrogen, introducing steric shields, or blocking sites of metabolism.[1][5]
-
Formulation and Prodrug Approaches: If structural modifications compromise potency, formulation strategies can protect the compound from harsh environments. Additionally, a prodrug approach can mask labile functional groups, improving properties like cell permeability and metabolic stability, allowing the active compound to be released at the target site.[6]
Troubleshooting Guides
Problem 1: My compound degrades rapidly in acidic solution (e.g., simulated gastric fluid). What is the likely cause and how can I address it?
This is a classic sign of acid-mediated decomposition, a common vulnerability for certain N-substituted azetidines.[1]
Plausible Cause: Intramolecular Ring-Opening
The degradation is likely initiated by the protonation of the azetidine nitrogen. This increases the ring's electrophilicity, making it an easy target for a nearby nucleophile within the same molecule (like a pendant amide group), leading to an intramolecular ring-opening reaction.[1] The rate of this degradation is highly sensitive to pH.[1]
Caption: Common degradation pathways for azetidine compounds.
Solutions & Mitigation Strategies
Your primary goal is to prevent the initial protonation of the azetidine nitrogen or hinder the subsequent nucleophilic attack.
-
Modulate the Basicity (pKa) of the Azetidine Nitrogen: The most effective strategy is to lower the pKa of the azetidine nitrogen, making it less likely to be protonated at a given pH.[1] This is highly influenced by the electronic nature of the substituent on the nitrogen.
-
Mechanism: Attaching electron-withdrawing groups to the nitrogen, such as heteroaryl systems, can delocalize the nitrogen's lone pair of electrons, reducing its basicity and thus its tendency to become protonated.[1]
-
Example: A study demonstrated that switching an N-phenyl group (pKa of azetidine N = 4.3) to an N-pyridyl group (pKa of azetidine N < -1.0) dramatically increased stability at pH 1.8.[1] N-pyridyl analogues showed excellent stability, whereas N-phenyl analogues were significantly less stable.[1]
Table 1: Effect of N-Aryl Substituent on Azetidine Stability at pH 1.8
Analogue N-Substituent Azetidine N pKa (Measured) Half-life (T½) at pH 1.8 Compound 4 Phenyl 4.3 2.5 h Compound 5 4-Methoxy-phenyl - 1.8 h Compound 6 4-Cyano-phenyl 0.5 <10 min Compound 1 3-Pyridyl Not measurable (< -1.0) 16 h Compound 2 2-Pyridyl Not measurable (< -1.0) >24 h Data synthesized from Burkhard, J. A. et al., ACS Med. Chem. Lett. 2021.[1]
-
-
Increase Steric Hindrance: Introducing bulky substituents on the azetidine ring or on adjacent atoms can physically block the intramolecular nucleophilic attack, even if protonation occurs. The steric and electronic nature of substituents has a profound role on the outcome of reactions involving the azetidine ring.[5]
-
Modify the Linker Length: If the degradation is confirmed to be an intramolecular process, increasing the length of the alkyl chain separating the azetidine ring from the attacking nucleophilic group (e.g., an amide) can prevent the nucleophile from achieving the necessary conformation for attack.[1]
Caption: Troubleshooting workflow for acid-instability.
Experimental Protocol 1: Forced Degradation Study (pH Stress Test)
This protocol helps confirm if degradation is acid-catalyzed.
-
Preparation: Prepare buffer solutions at various pH levels (e.g., pH 1.2, pH 4.5, pH 7.4).
-
Incubation: Dissolve your compound in each buffer to a known concentration (e.g., 10 µM). Incubate samples at a controlled temperature (e.g., 37 °C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding a neutralizing agent or by diluting into the mobile phase for analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent compound remaining in each aliquot using a calibrated LC-MS/MS method.
-
Interpretation: Plot the percentage of parent compound remaining against time for each pH. Rapid degradation at low pH that slows or stops at neutral pH strongly supports an acid-mediated degradation mechanism.[1]
Problem 2: My compound exhibits high clearance in a mouse liver microsome (MLM) assay, suggesting poor metabolic stability.
While many factors can cause metabolic instability, the strained azetidine ring is a potential liability.[1] One study reported an azetidine-containing analogue with a metabolic half-life of less than 2 minutes in an MLM assay.[4]
Plausible Causes
-
Metabolic Ring-Opening: The ring may be opened by enzymatic processes, potentially involving nucleophilic attack by glutathione.[1]
-
Oxidation: The carbons of the azetidine ring or adjacent positions can be sites of oxidation by Cytochrome P450 enzymes.
Solutions & Mitigation Strategies
-
Bioisosteric Replacement: If the azetidine ring itself is the primary site of metabolism, consider replacing it with a more stable, saturated heterocycle.
-
Rationale: Expanding the ring from azetidine to a pyrrolidine significantly reduces ring strain and can eliminate this specific metabolic hotspot.[1]
-
Caveat: This is a significant structural change. You must be prepared for potential impacts on binding affinity and the compound's conformational profile. The rigidity of the azetidine scaffold is often key to its function.[7]
-
-
Block Sites of Metabolism: If you identify a specific "soft spot" on or near the ring, you can block the metabolic activity.
-
Mechanism: Introducing a metabolically robust group, such as a fluorine atom (a common strategy), at a site of oxidation can prevent the enzymatic reaction from occurring without significantly altering the compound's overall shape or electronics.
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of your compound to phase I metabolism.
-
Reagents: Obtain liver microsomes (e.g., from mouse or human) and an NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, buffer, and your test compound (at a low concentration, e.g., 1 µM).
-
Initiation: Pre-warm the plate to 37 °C. Start the enzymatic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (T½).
Problem 3: My compound has potent activity in a cell-free assay but performs poorly in cell-based assays, suggesting a permeability issue.
This is a common challenge in drug discovery. While not directly a "stability" issue in the chemical sense, overcoming permeability barriers is crucial for a compound's viability. Azetidine scaffolds are often part of larger molecules where polar functional groups, like carboxylic acids, are required for target binding but hinder cell membrane passage.[6]
Plausible Cause
High polarity, often from a necessary carboxylate group, can prevent the compound from passively diffusing across the lipid bilayer of the cell membrane.
Solutions & Mitigation Strategies
-
Prodrug Approach: This is an elegant solution to the polarity problem.
-
Mechanism: Convert the problematic polar group (e.g., a carboxylic acid) into a more lipophilic, cell-permeable functional group (e.g., a methyl ester). This "prodrug" can cross the cell membrane. Once inside the cell, endogenous enzymes (esterases) cleave the ester, regenerating the active carboxylic acid at the site of action.[6]
-
Evidence: In the development of STAT3 inhibitors, converting azetidine-containing carboxylic acids to their methyl ester versions consistently improved cellular activity, despite the esters themselves being less potent in cell-free assays.[6][8]
-
-
Bioisosteric Replacement of the Polar Group: Replace the carboxylic acid with a non-classical bioisostere that retains the key binding interactions but has improved physicochemical properties (e.g., lower Polar Surface Area - PSA).
Caption: Simplified workflow for a PAMPA experiment.
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay to quickly estimate a compound's passive membrane permeability.
-
Plate Preparation: A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing buffer.
-
Compound Addition: The test compound is dissolved in buffer and added to the donor wells.
-
Incubation: The entire plate assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Analysis: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the concentrations and incubation time. This value can be compared against compounds with known permeability characteristics (e.g., high and low permeability controls).
References
-
Burkhard, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Guen, V. J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Guen, V. J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
-
Shimizu, T., et al. (2015). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Rings: A Comparative Analysis of 4-(Azetidin-1-yl)piperidine and 4-Pyrrolidinylpiperidine in Drug Discovery
For the modern medicinal chemist, the quest for drug candidates with optimized pharmacological and pharmacokinetic profiles is a perpetual challenge. The judicious selection of saturated heterocyclic scaffolds is a cornerstone of this endeavor, profoundly influencing a molecule's journey through the body and its interaction with its biological target. Among the plethora of available building blocks, piperidine derivatives stand out for their prevalence in approved drugs and their versatile utility.[1][2] This guide delves into a comparative analysis of two prominent 4-substituted piperidine analogs: 4-(Azetidin-1-yl)piperidine and 4-Pyrrolidinylpiperidine. We will explore their distinct physicochemical characteristics, pharmacological implications, and pharmacokinetic profiles, supported by experimental data and established protocols, to provide researchers with a robust framework for informed scaffold selection.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a favored structural motif. The substitution at the 4-position of the piperidine ring offers a strategic vector for modulating a compound's properties. The choice between an azetidine and a pyrrolidine ring at this position can have subtle yet significant consequences for a drug candidate's overall performance.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between 4-(azetidin-1-yl)piperidine and 4-pyrrolidinylpiperidine lies in the size of the appended N-heterocycle: a four-membered azetidine versus a five-membered pyrrolidine. This seemingly minor structural variance imparts distinct physicochemical properties that are critical in the early stages of drug design.
| Property | 4-(Azetidin-1-yl)piperidine | 4-Pyrrolidinylpiperidine | Rationale for Difference |
| Molecular Formula | C₈H₁₆N₂ | C₉H₁₈N₂ | Pyrrolidine has one more carbon atom than azetidine. |
| Molecular Weight | 140.23 g/mol [3] | 154.25 g/mol [4] | Direct consequence of the difference in molecular formula. |
| Predicted pKa | ~9.5 - 10.5 | 10.32 ± 0.20[5] | The pKa of the parent heterocycles (azetidine, pyrrolidine, piperidine) are relatively similar. The substitution on the piperidine nitrogen will influence the basicity. |
| Predicted XLogP3-AA | Lower (less lipophilic) | 0.9[4] | The smaller azetidine ring contributes less to lipophilicity compared to the larger pyrrolidine ring. |
| Topological Polar Surface Area (TPSA) | Higher | Lower | The strained four-membered azetidine ring can influence electron distribution, potentially leading to a slightly higher TPSA. |
The lower molecular weight and predicted lower lipophilicity of the azetidinyl-piperidine scaffold can be advantageous in the pursuit of "leaner" drug candidates that adhere to Lipinski's rule of five and may exhibit improved solubility and reduced metabolic burden. Conversely, the pyrrolidinyl-piperidine scaffold, with its slightly greater lipophilicity, might offer benefits for blood-brain barrier penetration.
The Causality Behind Experimental Choices: Determining Key Physicochemical Parameters
To provide a self-validating system for researchers, we outline standard protocols for determining the critical parameters of pKa and logP.
Experimental Protocol: Potentiometric Titration for pKa Determination
The ionization constant (pKa) is a crucial parameter as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Objective: To determine the pKa of a given compound using potentiometric titration.
Materials:
-
Test compound
-
Milli-Q water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter with a calibrated electrode
-
Automatic titrator
-
Stir plate and stir bar
Procedure:
-
Prepare a 1-5 mM solution of the test compound in Milli-Q water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the compound solution in a beaker with a stir bar.
-
Titrate the solution with 0.1 M HCl to a pH below the expected pKa.
-
Titrate the acidified solution with 0.1 M NaOH, recording the pH and the volume of titrant added at regular intervals.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.
Experimental Protocol: Shake-Flask Method for LogP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Objective: To determine the octanol-water partition coefficient (logP) of a compound using the shake-flask method.[6]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (n-octanol or water).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculate the logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water]).
Pharmacological Profile: A Subtle Shift in Target Engagement
The choice between an azetidine and a pyrrolidine substituent can subtly influence how a molecule interacts with its biological target. While both are saturated heterocycles, their differing ring strain and conformational flexibility can lead to distinct binding modes and potencies.
The strained four-membered ring of azetidine can position substituents in a more rigid and defined orientation compared to the more flexible five-membered pyrrolidine ring. This can be advantageous if a specific vector is required for optimal interaction with a binding pocket.
A compelling example of the impact of the pyrrolidine moiety comes from a study on peroxisome proliferator-activated receptor δ (PPARδ) agonists. Researchers found that the introduction of a pyrrolidine group into the 4-position of a central piperidine ring enhanced the human PPARδ activity and subtype selectivity of the compounds.[7] This led to the discovery of a potent agonist with an EC50 of 3.6 nM and excellent ADME properties.[7] This suggests that the pyrrolidinylpiperidine scaffold can provide a favorable orientation for key interactions within the PPARδ ligand-binding domain.
Conversely, the azetidine ring has been successfully incorporated into numerous CNS modulators and antibacterial agents.[8] Its unique structural features, including high ring strain and sp3-rich character, can confer enhanced metabolic stability and receptor selectivity.[8]
Figure 1: Conceptual diagram illustrating how the 4-substituent on a piperidine scaffold influences ligand-receptor interactions.
Pharmacokinetic Profile: Navigating the ADME Landscape
A drug's success is not solely dependent on its pharmacological potency; its ability to reach the target site in sufficient concentrations and for an appropriate duration is equally critical. Here, we compare the likely pharmacokinetic profiles of our two scaffolds.
Metabolic Stability
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. Both azetidine and pyrrolidine moieties can be subject to metabolic modifications, primarily through oxidation by cytochrome P450 enzymes.
The pyrrolidine ring, being less strained, may be more susceptible to enzymatic oxidation compared to the more constrained azetidine ring. However, the specific metabolic fate is highly dependent on the overall molecular context. A study on pyrrolopyrimidine analogues demonstrated that replacing a thienopyrimidine scaffold with a pyrrolopyrimidine significantly improved metabolic stability (from 4% to 65% remaining after incubation).[9] This highlights that the broader chemical environment plays a crucial role.
The azetidine ring is often incorporated into molecules to enhance metabolic stability.[8] Its compact and rigid nature can shield adjacent functional groups from metabolic enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound (at a final concentration of, for example, 1 µM) and the liver microsome suspension in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Figure 2: Workflow for an in vitro metabolic stability assay using liver microsomes.
Permeability
The ability of a drug to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB), is critical for its efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[10]
Given its slightly higher lipophilicity, the 4-pyrrolidinylpiperidine scaffold may exhibit greater passive permeability compared to the 4-(azetidin-1-yl)piperidine scaffold. However, factors such as the number of rotatable bonds and the overall molecular shape also play a significant role.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Donor solution (test compound in buffer at a specific pH)
-
Acceptor solution (buffer)
-
Plate reader (e.g., UV-Vis spectrophotometer) or LC-MS/MS
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Place the donor plate into the acceptor plate, which contains the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Expert Insights and Recommendations
The choice between 4-(azetidin-1-yl)piperidine and 4-pyrrolidinylpiperidine is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.
Choose 4-(Azetidin-1-yl)piperidine when:
-
Minimizing lipophilicity and molecular weight is a priority. This can lead to improved solubility and a better overall ADME profile.
-
Metabolic stability is a known concern. The constrained nature of the azetidine ring can offer greater resistance to metabolism.
-
A more rigid conformation is desired for specific receptor interactions.
Choose 4-Pyrrolidinylpiperidine when:
-
Enhanced target potency has been observed with this scaffold. As seen in the PPARδ agonist example, the pyrrolidinyl group can provide favorable interactions.[7]
-
Slightly increased lipophilicity is desired, for instance, to improve CNS penetration.
-
A degree of conformational flexibility is beneficial for accommodating the binding site.
Ultimately, the optimal choice will be revealed through iterative cycles of design, synthesis, and testing. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make these critical decisions. By understanding the subtle yet significant differences between these two valuable scaffolds, researchers can more effectively navigate the complex landscape of drug discovery and accelerate the development of novel therapeutics.
References
-
Chem-Impex. 4-(1-Pyrrolidinyl)piperidine. Available from: [Link].
-
DTIC. Piperidine Synthesis. 1992. Available from: [Link].
- Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026.
- Kato, T., et al. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry. 2023;66(16):11428-11446.
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Available from: [Link].
- ResearchGate. Synthesis and Biological screening of 4-(1-pyrrolidinyl)
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025.
- World Journal of Pharmaceutical Research.
- PubMed.
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link].
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- PubMed. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. 2023.
- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. 2016.
- PubMed.
- ResearchGate. (PDF) Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. 2013.
- PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. 2013.
- PubMed. Piperidin-4-one: the potential pharmacophore.
- PubMed.
- PubMed Central. 4-aroylpiperidines and 4-(α-hydroxyphenyl)
- Technology Networks. pampa-permeability-assay.pdf.
- ResearchGate. 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II-V) Fig. 2: Effect of 4-(1-Pyrrolidinyl)Piperidine (I) and its derivatives (II, III, IV, V)
- ResearchGate. SYNTHESIS OF 4-(1-PYRrolidinyl) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. 2014.
- ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. 2002.
- NIH.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096).
- Encyclopedia.pub.
- ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. 2019.
- PubMed Central.
- Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). 2024.
- Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. 2024.
- PubMed Central. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
A Head-to-Head Comparison of Azetidinylpiperidine and Morpholinopiperidine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Understanding Bioactivity and Structure-Activity Relationships
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a core structure frequently found in a vast array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Its versatility allows for extensive decoration, enabling chemists to fine-tune the biological activity of a molecule. This guide provides an in-depth comparison of two common piperidine modifications: the attachment of an azetidine ring versus a morpholine ring. By examining their synthesis, structure-activity relationships (SAR), and resulting bioactivities, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how these subtle structural differences can lead to significant changes in pharmacological outcomes.
Both piperidine and morpholine derivatives are recognized for their potential to not only enhance biological activity but also to improve pharmacokinetic profiles, making them highly valuable in drug design.[2][3] The choice between an azetidinyl or morpholinyl moiety can profoundly impact a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Structural and Physicochemical Distinctions
At first glance, the azetidinyl and morpholinyl groups appear to be simple heterocyclic additions to a piperidine core. However, their distinct electronic and conformational characteristics are the root of their differing bioactivities.
-
Azetidinylpiperidine: The azetidine ring is a four-membered, saturated heterocycle containing one nitrogen atom. Its strained ring system imparts a degree of conformational rigidity. This rigidity can be advantageous in locking a molecule into a specific, bioactive conformation required for optimal target binding.
-
Morpholinopiperidine: The morpholine ring is a six-membered, saturated heterocycle containing both a nitrogen and an oxygen atom. The presence of the oxygen atom increases polarity and introduces a hydrogen bond acceptor site. The morpholine ring is more flexible than azetidine, adopting a chair-like conformation.[4][5] This flexibility can allow for more adaptable binding to a target protein.
The key physicochemical differences are summarized below:
| Property | Azetidinyl Group | Morpholinyl Group | Implication in Drug Design |
| Polarity | Less Polar | More Polar (due to oxygen) | Affects solubility, cell permeability, and blood-brain barrier penetration. |
| Basicity (pKa) | Generally higher | Generally lower | Influences ionization state at physiological pH, affecting receptor interaction and solubility. |
| Lipophilicity (LogP) | Higher | Lower | Impacts membrane permeability and potential for non-specific binding. |
| Hydrogen Bonding | H-bond acceptor (N) | H-bond acceptor (N and O) | Provides additional points of interaction with biological targets. |
| Conformation | More Rigid | More Flexible | Influences the molecule's ability to adopt the optimal conformation for binding. |
Synthetic Strategies: A Comparative Overview
The construction of these analogs follows distinct synthetic pathways, each with its own set of considerations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
General Synthesis of 4-Morpholinopiperidine
A common and efficient method for synthesizing the 4-morpholinopiperidine core involves reductive amination. This process typically starts with a protected 4-piperidone derivative, which reacts with morpholine to form an enamine or iminium ion intermediate. This intermediate is then reduced to yield the final product.
Caption: Generalized workflow for the synthesis of azetidinylpiperidine analogs.
Comparative Bioactivity and SAR
The true divergence between these two scaffolds becomes apparent when examining their biological activities across different targets. The choice of one over the other can be the deciding factor in achieving desired potency, selectivity, and pharmacokinetic properties.
Case Study: Muscarinic Receptor Agonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are important targets for treating various central nervous system (CNS) and peripheral disorders. [6][7][8]The development of selective muscarinic agonists has been a long-standing goal in medicinal chemistry.
-
Azetidinylpiperidine Analogs: The constrained nature of the azetidine ring has been exploited to create potent and selective muscarinic agonists. The rigidity of the azetidine can help to properly orient key pharmacophoric elements for interaction with the receptor's binding pocket. For instance, replacing a more flexible side chain with an azetidinyl group can lock the molecule in a conformation that favors binding to a specific muscarinic receptor subtype (e.g., M1 or M4), which is desirable for treating cognitive deficits in diseases like Alzheimer's. [9]* Morpholinopiperidine Analogs: The morpholine moiety, with its increased polarity and hydrogen bonding capability, can also contribute to potent receptor binding. However, its greater flexibility might lead to less subtype selectivity compared to more rigid analogs. In the context of CNS drugs, the morpholine ring is often used to modulate physicochemical properties to enhance blood-brain barrier permeability and improve solubility. [4][5]
Case Study: Neurokinin-2 (NK2) Receptor Antagonists
A study on NK2 receptor antagonists provides a direct comparison. Researchers developed a series of piperidone-based compounds and explored substitutions, including azetidinyl and morpholinyl groups. [10]
-
An analog featuring a morpholinyl-azetidinyl ethyl side chain (compound 5 in the study) demonstrated excellent potency (pA2 = 9.3) and improved metabolic stability in human liver microsomes (t1/2 = 70 min) compared to earlier leads. [10]* Further optimization by modifying other parts of the molecule while retaining the core azetidinylpiperidine structure led to compounds with even greater metabolic stability (t1/2 > 120 min) and high potency. [10] This case illustrates how the azetidinylpiperidine scaffold can serve as a robust platform for developing metabolically stable and potent antagonists. The morpholine group, in this instance, was part of a larger substituent on the azetidine ring, highlighting the modular nature of these designs.
General Bioactivity Data Comparison
The following table summarizes hypothetical but representative data to illustrate the typical differences observed between these two scaffolds.
| Parameter | Azetidinylpiperidine Analog | Morpholinopiperidine Analog | Rationale for Difference |
| Target Affinity (Ki) | 0.5 nM | 5.0 nM | The rigid azetidine ring may enforce a more favorable binding conformation. |
| Functional Potency (EC50) | 1.2 nM | 15.0 nM | Higher affinity often translates to higher functional potency. |
| Receptor Selectivity (Target vs. Off-Target) | 100-fold | 20-fold | Conformational constraint can reduce binding to unintended off-targets. |
| Metabolic Stability (HLM t1/2) | >120 min | 45 min | The morpholine ring can be more susceptible to oxidative metabolism. |
| Aqueous Solubility | 0.1 mg/mL | 1.5 mg/mL | The polar oxygen in morpholine enhances solubility. |
| Brain Penetration (Brain/Plasma Ratio) | 0.8 | 1.2 | The morpholine can sometimes improve CNS penetration by balancing lipophilicity and polarity. [4][11] |
Key Experimental Protocols
To generate the kind of comparative data discussed above, rigorous and standardized experimental protocols are essential. Here are methodologies for three critical assays.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Workflow for determining receptor binding affinity (Ki).
Step-by-Step Methodology:
-
Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer to prepare a membrane fraction. Determine the protein concentration using a Bradford or BCA assay.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), and a range of concentrations of the test compound (azetidinylpiperidine or morpholinopiperidine analog).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.
Caption: Workflow for assessing in vitro metabolic stability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (HLM), and the test compound at a final concentration of ~1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactors for cytochrome P450 enzymes).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line from this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is then calculated as 0.693/k.
Conclusion and Strategic Insights
The choice between an azetidinylpiperidine and a morpholinopiperidine scaffold is a strategic decision in drug design, driven by the specific goals of the project.
-
Choose Azetidinylpiperidine when:
-
High potency and selectivity are paramount. The conformational rigidity can optimize interactions with the target and reduce off-target effects.
-
Metabolic stability is a key concern. The strained ring can be less susceptible to metabolism than more flexible or electron-rich systems.
-
A specific, rigid conformation is required to elicit the desired biological response (e.g., agonism vs. antagonism).
-
-
Choose Morpholinopiperidine when:
-
Modulating physicochemical properties is the primary goal. The morpholine moiety is an excellent tool for increasing solubility and polarity. [3] * Enhanced CNS penetration is desired. The balanced lipophilic-hydrophilic profile of morpholine can be beneficial for crossing the blood-brain barrier. [4][5] * A degree of conformational flexibility is needed to accommodate the binding site.
-
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. An effective drug discovery program will often synthesize and test analogs from both series to empirically determine which scaffold provides the optimal balance of potency, selectivity, and drug-like properties for a given biological target. This head-to-head comparison, supported by robust experimental data, is the foundation of rational drug design and the key to unlocking novel therapeutics.
References
-
Khamitova, K. et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available at: [Link]
-
Khamitova, K. et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
-
Bergan, T. (1981). Overview of acylureidopenicillin pharmacokinetics. PubMed. Available at: [Link]
-
Dr Matt & Dr Mike. (2023). Direct Muscarinic Agonists - in 2 mins!. YouTube. Available at: [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Karcz, T. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
PubChem. (n.d.). 4-Morpholinopiperidine. PubChem. Available at: [Link]
-
Wang, R. et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]
-
Ringdahl, B. et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. PubMed. Available at: [Link]
-
ResearchGate. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. Available at: [Link]
- Google Patents. (2016). Preparation method of 4-morpholino piperidine. Google Patents.
-
Lenci, E. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Lenci, E. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]
-
Broadley, K. J. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. Available at: [Link]
-
Li, Y. et al. (2022). Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide. PMC. Available at: [Link]
-
Broadley, K. J. & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. PMC. Available at: [Link]
-
Lenci, E. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]
-
Hale, J. J. et al. (2004). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. Available at: [Link]
-
Le, N. et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available at: [Link]
-
GIRI, R. et al. (1989). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Brunton, L. et al. (n.d.). Muscarinic Receptor Agonists and Antagonists. AccessMedicine. Available at: [Link]
-
Lou, X. et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. ResearchGate. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 4-(Azetidin-1-yl)piperidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The 4-(azetidin-1-yl)piperidine scaffold is a key pharmacophore in modern drug discovery, appearing in a variety of candidates targeting diverse biological endpoints. Its conformational flexibility, largely dictated by the puckering of the piperidine ring and the orientation of the azetidine substituent, can significantly influence binding affinity and pharmacological activity. This guide provides an in-depth, experience-driven comparison of X-ray crystal structure analysis with alternative techniques for the structural elucidation of this important class of molecules.
The Decisive Edge of X-ray Crystallography
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide invaluable information about a molecule's structure and dynamics in solution, and computational methods offer predictive insights, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation of a molecule. For 4-(azetidin-1-yl)piperidine derivatives, where subtle changes in ring conformation can impact biological activity, the high-resolution data from X-ray crystallography is indispensable. It provides precise bond lengths, bond angles, and torsional angles, offering a static, yet highly accurate, snapshot of the molecule's preferred conformation in the crystalline state. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutics.[1]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages, emphasizing the causality behind each experimental choice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification:
-
Synthesize the desired 4-(azetidin-1-yl)piperidine derivative using established synthetic routes. A common approach involves the reductive amination of a suitable piperidone with azetidine.[1]
-
Purify the compound to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization. Impurities can inhibit crystal growth or lead to poorly ordered crystals.
-
-
Crystallization:
-
The selection of an appropriate solvent or solvent system is critical. For piperidine derivatives, solvents like ethanol, methanol, acetonitrile, or mixtures such as benzene-petroleum ether have proven effective.[2]
-
Slow evaporation of the solvent from a saturated solution at room temperature is a common and effective crystallization technique for small molecules.
-
Vapor diffusion (hanging or sitting drop) is another powerful method. Here, a concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.
-
It is crucial to screen a wide range of conditions (solvents, temperature, concentration) to find the optimal parameters for growing diffraction-quality single crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.
-
Data collection is performed using a single-crystal X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
-
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's behavior often requires a multi-faceted approach. The following table compares the strengths and weaknesses of X-ray crystallography with NMR spectroscopy and computational modeling for the analysis of 4-(azetidin-1-yl)piperidine derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (Crystal) | Solution | In Silico |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, packing interactions | Conformation in solution, dynamic processes, intermolecular interactions | Conformational energies, geometries, electronic properties |
| Strengths | Unambiguous structure determination, high resolution | Provides information on solution-state dynamics and conformational equilibria | Can explore a wide range of conformations and predict properties |
| Weaknesses | Requires diffraction-quality crystals, provides a static picture | Structure is an average of conformations, can be complex to interpret | Accuracy is dependent on the level of theory and force field used |
| Relevance to Piperidines | Defines the ground-state conformation in the solid state | Elucidates the chair-boat conformational exchange and substituent orientation in solution[4][5] | Predicts the relative energies of different ring puckers and conformers[6][7] |
Hypothetical Data Presentation
While a comprehensive crystallographic study of a series of 4-(azetidin-1-yl)piperidine derivatives is not yet publicly available, the following table presents a hypothetical but representative dataset to illustrate how such data would be presented for comparative analysis.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Piperidine Conformation |
| 1 (Parent) | C₉H₁₈N₂ | Monoclinic | P2₁/c | 10.54 | 5.88 | 14.21 | 109.3 | 830.2 | Chair |
| 2 (4-Fluoro) | C₉H₁₇FN₂ | Orthorhombic | P2₁2₁2₁ | 8.76 | 11.23 | 9.54 | 90 | 938.1 | Chair |
| 3 (3-Methyl) | C₁₀H₂₀N₂ | Monoclinic | P2₁/c | 11.02 | 6.15 | 13.88 | 105.7 | 905.6 | Twisted Boat |
Validating the Structure: Ensuring Scientific Integrity
The final step in any crystallographic analysis is rigorous validation of the determined structure.[8] This involves checking for geometric consistency, analyzing the agreement between the model and the experimental data (R-factors), and searching for potential errors or missed symmetry.[9] Tools like the checkCIF service provided by the International Union of Crystallography are indispensable for this purpose. A thorough validation ensures the reliability and reproducibility of the crystallographic data, which is the bedrock of trustworthy structure-based drug design.
Conclusion
The X-ray crystal structure analysis of 4-(azetidin-1-yl)piperidine derivatives provides a high-resolution snapshot of their solid-state conformations, which is invaluable for understanding their structure-activity relationships. While NMR spectroscopy and computational modeling offer complementary insights into their dynamic behavior in solution and their energetic landscapes, X-ray crystallography remains the definitive method for establishing a precise three-dimensional structure. By integrating the data from these different techniques, researchers can build a comprehensive understanding of these important pharmaceutical building blocks and accelerate the discovery of new and improved medicines.
References
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
-
Al-Otaibi, J. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(15), 4984. Retrieved from [Link]
-
Gao, F., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of…. Science China Life Sciences, 54(8), 777-783. Retrieved from [Link]
-
Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved from [Link]
-
Rincón, D. A., et al. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. Retrieved from [Link]
-
Ivashchenko, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6975. Retrieved from [Link]
-
Li, J., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284. Retrieved from [Link]
-
Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16478923, [4-[4-(Azetidin-1-yl)piperidine-1-carbonyl]phenyl]-[4-(azetidin-1-yl)piperidin-1-yl]methanone. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]
-
Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
Chick, F. A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(4), 480-486. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Edelmann, F. T. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]
-
Shainyan, B. A., et al. (2013). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1049, 319-326. Retrieved from [Link]
-
Aslanov, L. A., et al. (1993). X-Ray Diffraction Study of Piperidine Octamolybdate. Russian Journal of Coordination Chemistry, 19(5), 371-373. Retrieved from [Link]
-
van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1033. Retrieved from [Link]
-
Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Retrieved from [Link]
-
Michalska, M., et al. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molbank, 2024(1), M1802. Retrieved from [Link]
-
Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Retrieved from [Link]
-
Spek, A. L. (2003). Structure validation in chemical crystallography. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]
-
O'Boyle, N. M., et al. (2011). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 17(22), 6141-6150. Retrieved from [Link]
-
Spek, A. L. (1998). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 31(1), 91-97. Retrieved from [Link]
-
X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. platonsoft.nl [platonsoft.nl]
A Comparative Guide to the In Vitro ADME Properties of 4-(Azetidin-1-yl)piperidine Analogs
Introduction: The Rising Prominence of the 4-(Azetidin-1-yl)piperidine Scaffold in Drug Discovery
The 4-(azetidin-1-yl)piperidine moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining the conformational rigidity of the piperidine ring with the compact, basic azetidine substituent, offers a compelling strategy for optimizing ligand-target interactions while maintaining favorable physicochemical properties.[1][2] The presence of the basic nitrogen atoms can significantly influence properties such as solubility and cell permeability, making a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of analogs essential for successful drug development.[1]
This guide provides a comparative analysis of the in vitro ADME properties of a focused series of 4-(azetidin-1-yl)piperidine analogs. By systematically exploring the impact of structural modifications, we aim to elucidate key structure-activity relationships (SAR) that govern metabolic stability, permeability, solubility, and plasma protein binding. The insights derived from this analysis are intended to guide researchers in the rational design of next-generation therapeutics with optimized pharmacokinetic profiles.
Comparative Analysis of In Vitro ADME Properties
To illustrate the impact of structural modifications on the 4-(azetidin-1-yl)piperidine core, a hypothetical dataset for a series of analogs is presented below. These analogs feature substitutions on both the piperidine and azetidine rings, allowing for a direct comparison of their effects on key ADME parameters.
Table 1: Metabolic Stability of 4-(Azetidin-1-yl)piperidine Analogs in Human Liver Microsomes and Hepatocytes
| Compound ID | R1 | R2 | Microsomal Stability (t½, min) | Hepatocyte Stability (t½, min) |
| Analog 1 | H | H | 45 | 60 |
| Analog 2 | 4-F-Ph | H | 30 | 42 |
| Analog 3 | 4-F-Ph | 3-OH | 55 | 75 |
| Analog 4 | 4-F-Ph | 3,3-di-F | > 60 | > 90 |
Table 2: Permeability of 4-(Azetidin-1-yl)piperidine Analogs
| Compound ID | R1 | R2 | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A)/(A→B) |
| Analog 1 | H | H | 8.5 | 5.2 | 1.2 |
| Analog 2 | 4-F-Ph | H | 12.1 | 8.9 | 1.5 |
| Analog 3 | 4-F-Ph | 3-OH | 7.2 | 4.1 | 1.1 |
| Analog 4 | 4-F-Ph | 3,3-di-F | 10.5 | 7.5 | 1.3 |
Table 3: Solubility and Plasma Protein Binding of 4-(Azetidin-1-yl)piperidine Analogs
| Compound ID | R1 | R2 | Kinetic Solubility (µM at pH 7.4) | Plasma Protein Binding (% Bound) |
| Analog 1 | H | H | 150 | 45% |
| Analog 2 | 4-F-Ph | H | 85 | 70% |
| Analog 3 | 4-F-Ph | 3-OH | 120 | 60% |
| Analog 4 | 4-F-Ph | 3,3-di-F | 95 | 65% |
Analysis of Structure-Activity Relationships (SAR)
The presented data, although hypothetical, illustrates common trends observed in medicinal chemistry programs.
-
Metabolic Stability: The introduction of a phenyl group at the R1 position (Analog 2) appears to introduce a metabolic liability, as evidenced by the decreased half-life in both microsomal and hepatocyte stability assays. This is a common scenario where aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The addition of a hydroxyl group at the 3-position of the azetidine ring (Analog 3) surprisingly increases metabolic stability. This could be due to electronic effects or by directing metabolism to a less detrimental position. The most significant improvement is seen with the gem-difluoro substitution on the azetidine ring (Analog 4), a well-established strategy to block metabolic oxidation at that position.[1]
-
Permeability: The unsubstituted core (Analog 1) exhibits moderate permeability. The addition of the lipophilic phenyl group (Analog 2) increases passive permeability, as indicated by the higher PAMPA and Caco-2 values. The introduction of a hydroxyl group (Analog 3) reduces permeability due to increased polarity. The difluoro-substituted analog (Analog 4) shows a good balance, with improved metabolic stability and retained permeability compared to the hydroxylated analog. The low efflux ratios across the series suggest that these compounds are not significant substrates of P-glycoprotein or other major efflux transporters.
-
Solubility and Plasma Protein Binding: A clear trend is observed where increased lipophilicity (Analog 2) leads to lower aqueous solubility and higher plasma protein binding. The introduction of polar groups, such as the hydroxyl in Analog 3, improves solubility and reduces plasma protein binding. The difluoro substitution in Analog 4 results in intermediate properties.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
Scientific Rationale: This assay provides a measure of the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s, which are highly concentrated in the microsomal fraction of liver cells.[1] It is a rapid and cost-effective method to identify potential metabolic liabilities early in drug discovery.
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the potassium phosphate buffer to achieve a final concentration of 1 µM.
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Caption: Workflow for the microsomal metabolic stability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Scientific Rationale: PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane. It is a cost-effective method to predict the passive permeability of compounds across the gastrointestinal tract.[3]
Protocol:
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
-
Compound Preparation:
-
Prepare a solution of the test compound in a buffer at the desired pH (e.g., pH 5.5 for apical compartment simulation).
-
-
Assay Setup:
-
Add the compound solution to the donor wells.
-
Add a fresh buffer to the acceptor wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [C] is concentration, V is volume, A is area, and t is time.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This in vitro model mimics the intestinal barrier and can assess both passive and active transport mechanisms.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (A→B):
-
Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Assay Procedure (B→A for Efflux):
-
Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Take samples from the apical side at various time points.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Caption: Workflow for the Caco-2 permeability assay.
Kinetic Solubility Assay
Scientific Rationale: This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions, which is relevant for early drug discovery screening.
Protocol:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the excess compound.
-
-
Separation of Soluble and Insoluble Fractions:
-
Filter the samples through a filter plate to remove any precipitated material.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-1-yl)piperidine Dihydrochloride
This document provides a detailed protocol for the safe and compliant disposal of 4-(Azetidin-1-yl)piperidine dihydrochloride. As a synthetic intermediate used in pharmaceutical research and development, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.
Core Principle: Hazard Identification and Risk Mitigation
This compound is a heterocyclic amine salt. While specific toxicity data for this exact compound is not widely published, a robust safety protocol can be established by analyzing its structural components and the known hazards of similar chemical classes.
-
Amine Salts: Amine hydrochlorides are acidic and can be corrosive or irritating. The parent compound, piperidine, is known to be toxic, corrosive, and can cause severe skin burns and eye damage.[2] Structurally related piperidine derivatives are classified as skin and eye irritants.[3][4]
-
Hydrochloride Component: As a dihydrochloride, this compound will form an acidic solution in water.[1] It has the potential to release hydrogen chloride (HCl) gas, especially under certain conditions, which is a respiratory irritant with a ceiling exposure limit of 5 ppm according to OSHA and NIOSH.[5][6]
-
Environmental Hazard: Like many synthetic organic compounds, indiscriminate disposal is prohibited. It should not be allowed to enter drains, surface water, or the sanitary sewer system, as its impact on aquatic life has not been fully investigated.[7]
Based on this analysis, this compound must be treated as a hazardous chemical waste. The primary disposal route is through a licensed and approved waste disposal service.[7]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the waste material, all personnel must be equipped with the appropriate PPE to prevent exposure. The causality is clear: preventing contact is the most effective way to mitigate risk.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[8] | Protects against potential splashes of solutions or accidental contact with the solid powder, which could cause serious eye irritation or damage.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves.[8] | Prevents direct skin contact, mitigating the risk of skin irritation, corrosion, or potential absorption.[3] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[2] | Minimizes the inhalation of airborne powder or potential vapors, especially if the material is being handled or dissolved. |
Standard Operating Procedure for Disposal
The following step-by-step protocol ensures a self-validating system for waste management, from the point of generation to final hand-off for disposal.
Step 1: Waste Characterization and Segregation
-
Classification: Immediately classify all unused this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous chemical waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. In particular, keep it separate from:
-
Bases (e.g., sodium hydroxide, triethylamine): Mixing an amine salt with a strong base can generate the free amine, which may be more volatile or toxic.
-
Oxidizing Agents: To prevent potentially exothermic or violent reactions.
-
Cyanide-containing waste: Acidic conditions can generate highly toxic hydrogen cyanide gas.
-
Step 2: Containment
-
Primary Container: Collect the waste in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9]
-
Container Integrity: Ensure the container is in good condition, free from cracks or deterioration. Do not overfill; leave at least 10% headspace to allow for potential expansion.[9]
-
Solid vs. Liquid Waste:
-
Solid Waste: Carefully transfer excess solid material into the waste container, avoiding the generation of dust.[10]
-
Contaminated Labware: Place disposable items directly into the designated solid waste container.
-
Aqueous Solutions: Collect solutions in a designated liquid waste container.
-
Step 3: Labeling
-
Immediate Action: Label the waste container immediately upon adding the first quantity of waste.[10]
-
Required Information: The label must be clear, legible, and securely affixed. It should include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "This compound ".
-
The approximate quantity or concentration of the waste.
-
Relevant hazard information (e.g., "Irritant," "Toxic").
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9]
-
Storage Conditions: The SAA must be at or near the point of generation, secure, and away from general laboratory traffic. It should be a well-ventilated area, away from sources of heat or ignition.[9]
-
Regulatory Timeframe: While partially filled containers may remain in an SAA, they must be moved to a central storage area once full or according to your institution's Environmental Health and Safety (EHS) guidelines, often within one year.[9][11]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal company.[7] This is the only acceptable final disposal method. Laboratories must work with an identified waste broker or a certified Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed in accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations and your institution's policies.[12]
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain.[7]
-
DO NOT discard it in the regular solid waste trash.[13]
-
DO NOT attempt to neutralize the material as a primary means of disposal without a validated and approved protocol from your EHS department. Direct disposal as hazardous waste is the recommended and safer approach.[10]
-
Emergency Procedures
Spill Management
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess and Equip: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain and Absorb: For a small spill, cover the material with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[13][14]
-
Collect: Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]
-
Report: Report the spill to your laboratory supervisor and EHS department.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Piperidine - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). HYDROGEN CHLORIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Chloride in Workplace Atmospheres. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1-Pyrrolidinyl)piperidine. PubChem Compound Database. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 1-ETHYL PIPERIDINE HAZARD SUMMARY. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrochloric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
Alfa Aesar. (2024, March 13). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride;CAS No.:1403767-21-4 [chemshuttle.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.pt [fishersci.pt]
- 5. HYDROGEN CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
